ML364
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3S2/c1-15-7-10-18(11-8-15)35(32,33)30-20-13-17(24(25,26)27)9-12-19(20)22(31)29-23-28-21(14-34-23)16-5-3-2-4-6-16/h2-14,30H,1H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUGMNXETPARLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML364 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML364 is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB) implicated in the progression of various cancers. By targeting USP2, this compound disrupts key cellular processes that are critical for cancer cell survival and proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The primary mechanism involves the inhibition of USP2, leading to the destabilization and subsequent proteasomal degradation of key oncoproteins, most notably Cyclin D1 and the anti-apoptotic protein survivin. This culminates in cell cycle arrest, inhibition of DNA repair, and induction of apoptosis, highlighting the therapeutic potential of this compound in oncology.
Core Mechanism of Action: USP2 Inhibition
This compound functions as a selective, reversible, and non-covalent inhibitor of USP2.[1] It directly binds to USP2 with a dissociation constant (Kd) of 5.2 μM.[2][3] The inhibition of USP2's deubiquitinating activity is the central event that triggers the downstream anti-cancer effects of this compound. USP2 is responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[4] By inhibiting USP2, this compound effectively promotes the degradation of its oncogenic substrates.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Substrate | IC50 (μM) | Reference |
| USP2 | Biochemical Assay | Internally quenched fluorescent di-ubiquitin (Lys-48-linked) | 1.1 | [4] |
| USP2 | Biochemical Assay | Internally quenched fluorescent di-ubiquitin (Lys-63-linked) | 1.7 | [4] |
| USP8 | Biochemical Assay | Internally quenched fluorescent di-ubiquitin | 0.95 | [4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (μM) | Reference |
| Mino | Mantle Cell Lymphoma | CellTiter-Glo | 72 | ~2.5 | [2] |
| HCT116 | Colorectal Carcinoma | CellTiter-Glo | 72 | ~5 | [2] |
| LnCAP | Prostate Cancer | CellTiter-Glo | 24 | >10 | [2] |
| LnCAP | Prostate Cancer | CellTiter-Glo | 48 | ~7.5 | [2] |
| MCF7 | Breast Cancer | CellTiter-Glo | 24 | >10 | [2] |
| MCF7 | Breast Cancer | CellTiter-Glo | 48 | ~10 | [2] |
Key Downstream Effects and Signaling Pathways
Cyclin D1 Degradation and Cell Cycle Arrest
One of the most well-characterized downstream effects of this compound is the degradation of Cyclin D1, a crucial regulator of the G1 to S phase transition in the cell cycle.[1][4][5] USP2 deubiquitinates and stabilizes Cyclin D1; therefore, inhibition of USP2 by this compound leads to an accumulation of ubiquitinated Cyclin D1, marking it for proteasomal degradation.[4] The reduction in Cyclin D1 levels results in cell cycle arrest, primarily at the G1/S checkpoint.[4][5] This effect has been observed in various cancer cell lines, including colorectal cancer (HCT116) and mantle cell lymphoma (Mino).[4][5]
Caption: this compound inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.
Downregulation of Survivin and Induction of Apoptosis
This compound also promotes the degradation of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[6] USP2 interacts with and deubiquitinates survivin, thereby stabilizing it.[6] By inhibiting USP2, this compound increases the ubiquitination of survivin, leading to its proteasomal degradation.[6] The downregulation of survivin sensitizes cancer cells to apoptosis, particularly in combination with other agents like TRAIL (TNF-related apoptosis-inducing ligand).[6][7]
Caption: this compound induces apoptosis by promoting the degradation of survivin.
Impairment of Homologous Recombination-Mediated DNA Repair
This compound has been shown to decrease homologous recombination (HR)-mediated DNA repair.[4] This effect is consistent with the role of Cyclin D1 in the DNA damage response.[4] By promoting the degradation of Cyclin D1, this compound impairs the ability of cancer cells to repair DNA double-strand breaks, which can lead to the accumulation of genomic instability and cell death.
References
- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DR-GFP assay (I-SceI induced DSB repair assay) [bio-protocol.org]
- 3. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitination Assay for Mammalian Cells [bio-protocol.org]
- 5. DNA repair assays [bio-protocol.org]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
The Function of ML364: An In-depth Technical Guide for Researchers
October 28, 2025
Abstract
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key signaling pathways affected, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinase that has emerged as a promising therapeutic target due to its role in stabilizing oncoproteins and promoting cancer cell survival and proliferation. This compound was identified as a selective inhibitor of USP2 and serves as a valuable tool for studying the biological functions of this enzyme and as a lead compound for the development of novel anticancer therapeutics.
Mechanism of Action
This compound functions as a reversible, competitive inhibitor of USP2. It directly binds to the active site of USP2, preventing the binding and deubiquitination of its natural substrates.[1] This inhibition leads to the accumulation of polyubiquitinated substrates, targeting them for degradation by the 26S proteasome. The primary downstream effect of this compound is the destabilization of key proteins involved in cell cycle progression and apoptosis.
Quantitative Data on this compound Activity and Selectivity
The following table summarizes the key quantitative parameters of this compound, demonstrating its potency and selectivity.
| Target | Parameter | Value | Assay Type | Reference |
| USP2 (K48-linked di-Ub) | IC50 | 1.1 µM | Biochemical (IQF di-Ub) | [1] |
| USP2 (K63-linked di-Ub) | IC50 | 1.7 µM | Biochemical (IQF di-Ub) | [1] |
| USP2 | Kd | 5.2 µM | Microscale Thermophoresis | [2] |
| USP8 | IC50 | 0.95 µM | Biochemical | [1] |
| USP15 | IC50 | > 10 µM | Biochemical | [1] |
| Caspase 6 | IC50 | > 10 µM | Biochemical | [1] |
| Caspase 7 | IC50 | > 10 µM | Biochemical | [1] |
| MMP1 | IC50 | > 10 µM | Biochemical | [1] |
| MMP9 | IC50 | > 10 µM | Biochemical | [1] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the USP2-mediated regulation of protein stability. By inhibiting USP2, this compound influences several downstream cellular processes critical for cancer cell survival and proliferation.
Caption: this compound inhibits USP2, leading to the degradation of its substrates.
Experimental Protocols
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol outlines a biochemical assay to determine the inhibitory activity of this compound against USP2 using a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human USP2 enzyme
-
DUB assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Ubiquitin-rhodamine110 substrate
-
This compound (dissolved in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DUB assay buffer.
-
In a 384-well plate, add 5 µL of diluted this compound or DMSO (vehicle control) to each well.
-
Add 10 µL of USP2 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ubiquitin-rhodamine110 substrate (final concentration ~50 nM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for Cyclin D1 Degradation
This protocol describes the detection of Cyclin D1 protein levels in cancer cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin D1 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell line
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the activity of a USP2 inhibitor like this compound.
Caption: A logical workflow for characterizing a novel USP2 inhibitor.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of USP2 in cellular physiology and pathology. Its ability to induce the degradation of oncoproteins like Cyclin D1 makes it a promising candidate for further preclinical and clinical development as an anti-cancer agent. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the function of this compound and other USP2 inhibitors.
References
An In-depth Technical Guide to ML364 and the Cyclin D1 Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule ML364 and its role in modulating the degradation of cyclin D1, a key regulator of the cell cycle. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and Cyclin D1
Cyclin D1 is a critical protein that, in complex with cyclin-dependent kinases 4 and 6 (CDK4/6), drives the progression of the cell cycle from the G1 to the S phase. Overexpression of cyclin D1 is a common feature in many cancers, leading to uncontrolled cell proliferation. The cellular levels of cyclin D1 are tightly regulated, in part, by the ubiquitin-proteasome system, which targets the protein for degradation. Deubiquitinating enzymes (DUBs) can reverse this process by removing ubiquitin tags, thereby stabilizing their substrates.
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). By inhibiting USP2, this compound enhances the ubiquitination and subsequent proteasomal degradation of cyclin D1, leading to cell cycle arrest and reduced proliferation in cancer cells. This makes this compound a valuable tool for studying the role of USP2 in cell cycle regulation and a potential starting point for the development of novel anti-cancer therapeutics.
Mechanism of Action of this compound
This compound directly inhibits the catalytic activity of USP2. USP2 is a deubiquitinase that removes ubiquitin chains from target proteins, including cyclin D1, thereby rescuing them from degradation by the proteasome. The inhibition of USP2 by this compound leads to an accumulation of polyubiquitinated cyclin D1, which is then recognized and degraded by the 26S proteasome. This reduction in cyclin D1 levels causes the cell to arrest in the G1 phase of the cell cycle, thus inhibiting proliferation.
Signaling Pathway of this compound-Induced Cyclin D1 Degradation
The following diagram illustrates the signaling pathway from USP2-mediated stabilization of Cyclin D1 to the intervention by this compound, leading to its degradation.
ML364: A Technical Guide to its Role in Cell Cycle Arrest via USP2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of ML364, a selective small molecule inhibitor of Ubiquitin-specific Protease 2 (USP2). It details the mechanism by which this compound induces cell cycle arrest, presenting quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for scientific and drug development applications.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of USP2, a deubiquitinase (DUB) enzyme.[1] Deubiquitinases are critical regulators of protein stability, and USP2's substrates include key proteins involved in cell cycle progression.[1] The primary mechanism through which this compound exerts its anti-proliferative effects is by inhibiting the deubiquitinating activity of USP2. This leads to the accumulation of polyubiquitinated forms of USP2 substrates, targeting them for degradation by the proteasome. A crucial and well-characterized substrate of USP2 in this context is Cyclin D1.[1][2]
By inhibiting USP2, this compound accelerates the degradation of Cyclin D1, a protein essential for the transition from the G1 to the S phase of the cell cycle.[1][2] The resulting depletion of Cyclin D1 protein levels leads to a halt in cell cycle progression, specifically causing an arrest in the G1 phase. This has been demonstrated in colorectal cancer and mantle cell lymphoma models.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through biochemical and cell-based assays. The compound exhibits a half-maximal inhibitory concentration (IC50) of 1.1 µM in biochemical assays against USP2.[1] The direct binding affinity (Kd) to USP2 is 5.2 µM.[3]
Table 1: Biochemical and Binding Characteristics of this compound
| Parameter | Value | Description |
| IC50 | 1.1 µM | Half-maximal inhibitory concentration against USP2 |
| Kd | 5.2 µM | Dissociation constant for binding to USP2 |
Table 2: Effect of this compound on Cell Cycle Distribution
Treatment of cancer cell lines with this compound leads to a significant shift in cell cycle phase distribution, characterized by an accumulation of cells in the G0/G1 phase and a reduction in the S and G2/M populations.
| Cell Line | Treatment (Concentration) | Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | DMSO (Control) | 24 hours | 58.0 | 19.8 | 22.2 |
| This compound (10 µM) | 24 hours | 71.9 | 11.6 | 16.5 | |
| Mino | DMSO (Control) | 24 hours | 52.8 | 33.1 | 14.1 |
| This compound (10 µM) | 24 hours | 66.8 | 20.3 | 12.9 |
Data extracted from flow cytometry analysis presented in Davis et al., J Biol Chem, 2016.
Signaling Pathways and Logical Workflows
Visual representations of the signaling cascade and experimental processes provide a clearer understanding of this compound's role.
Caption: this compound inhibits USP2, preventing Cyclin D1 deubiquitination and promoting its degradation, leading to G1 arrest.
Caption: Workflow for assessing this compound's effect on Cyclin D1 levels and cell cycle distribution.
Detailed Experimental Protocols
The following methodologies are based on the procedures described by Davis et al. in the Journal of Biological Chemistry (2016).
Cell Culture and Drug Treatment
-
Cell Lines: HCT116 (colorectal carcinoma) and Mino (mantle cell lymphoma) cells were used.
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were seeded and allowed to adhere overnight. The following day, the medium was replaced with fresh medium containing this compound at the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control. Cells were then incubated for the specified duration (e.g., 24 hours).
Western Blotting for Cyclin D1 Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample were mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Proteins were separated by electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in a solution of 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for Cyclin D1. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) was also used.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment with this compound or DMSO, both adherent and floating cells were collected. Adherent cells were detached using trypsin.
-
Fixation: Cells were washed with PBS and then fixed by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Samples were stored at -20°C for at least 2 hours.
-
Staining: The fixed cells were centrifuged to remove the ethanol and washed with PBS. The cell pellet was then resuspended in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.
-
Acquisition: Stained cells were analyzed on a flow cytometer. The fluorescence intensity of the PI signal from individual nuclei was recorded for at least 10,000 events per sample.
-
Data Analysis: The resulting data was analyzed using cell cycle analysis software. The DNA content histograms were gated to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
ML364: An In-depth Technical Guide to a Selective USP2 Deubiquitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ML364, a potent and selective small molecule inhibitor of the deubiquitinase Ubiquitin-Specific Protease 2 (USP2). Deubiquitinases (DUBs) are critical regulators of protein stability and function, and their dysregulation is implicated in numerous diseases, including cancer. USP2 has emerged as a promising therapeutic target due to its role in cell cycle progression, DNA repair, and apoptosis. This document details the biochemical and cellular activity of this compound, its mechanism of action, and its effects on key signaling pathways. Furthermore, it provides detailed experimental protocols for assays relevant to the study of this compound and outlines its chemical properties. This guide is intended to serve as a valuable resource for researchers in academia and industry working on the development of novel cancer therapeutics and studying the broader field of ubiquitin signaling.
Introduction to USP2 and the Rationale for Inhibition
The ubiquitin-proteasome system (UPS) is a tightly regulated cellular machinery responsible for protein degradation and turnover. This process is reversible, and deubiquitinating enzymes (DUBs) play a crucial role by removing ubiquitin moieties from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-Specific Protease 2 (USP2), a member of the largest family of DUBs, has been identified as a key regulator of several oncoproteins and cell cycle components.
Elevated levels of USP2 have been observed in various cancers, where it contributes to tumorigenesis by stabilizing key proteins involved in cell proliferation and survival. Notable substrates of USP2 include Cyclin D1, a critical regulator of the G1/S phase transition in the cell cycle, and Survivin, an inhibitor of apoptosis. By deubiquitinating and stabilizing these proteins, USP2 promotes uncontrolled cell division and resistance to programmed cell death. Therefore, the inhibition of USP2 presents a compelling therapeutic strategy to destabilize these oncoproteins and induce cell cycle arrest and apoptosis in cancer cells.
This compound was discovered through a high-throughput screen as a selective, non-covalent inhibitor of USP2.[1][2] Its ability to phenocopy the effects of USP2 knockdown makes it a valuable chemical probe to investigate the cellular functions of USP2 and a promising lead compound for the development of novel anti-cancer agents.
This compound: Biochemical and Cellular Activity
Quantitative Data on this compound Activity and Selectivity
This compound exhibits potent and selective inhibition of USP2. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (USP2) | 1.1 µM | Biochemical assay with Lys-48-linked internally quenched fluorescent (IQF) di-ubiquitin substrate. | [1][2] |
| IC50 (USP2) | 1.7 µM | Biochemical assay with Lys-63-linked IQF di-ubiquitin substrate. | [3] |
| Kd (USP2) | 5.2 µM | Microscale Thermophoresis (MST). | [1] |
| IC50 (Cellular) | 0.97 µM | Quantification of Western blotting for Cyclin D1 degradation in HCT116 cells. | [3] |
| Enzyme/Protease | IC50 | Assay Type | Reference |
| USP8 | 0.95 µM | Biochemical Assay | [3] |
| Caspase 6 | Inactive | Biochemical Assay | [3] |
| Caspase 7 | Inactive | Biochemical Assay | [3] |
| MMP1 | Inactive | Biochemical Assay | [3] |
| MMP9 | Inactive | Biochemical Assay | [3] |
| USP15 | Inactive | Biochemical Assay | [3] |
Chemical Properties of this compound
A summary of the known chemical properties of this compound is provided below.
| Property | Value/Description | Reference |
| Chemical Formula | C21H18F3N3O3S2 | [1] |
| Molecular Weight | 497.51 g/mol | [1] |
| Aqueous Solubility (PBS, pH 7.4) | <2 µM | [3] |
| Solubility in Assay Buffer | 28.9 µM (20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS) | [3] |
| LogD (pH 7.4) | 2.31 | [3] |
| PAMPA Permeability | 82.2 × 10−6 cm/s | [3] |
| Microsomal Stability (Human) | 84% remaining at 30 min | [3] |
| Microsomal Stability (Mouse) | 61% remaining at 30 min | [3] |
| Microsomal Stability (Rat) | t½ = 15 min | [3] |
| Plasma Stability (Mouse) | 100% remaining at 30 min | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-proliferative and pro-apoptotic effects by directly inhibiting the deubiquitinase activity of USP2. This leads to the increased ubiquitination and subsequent proteasomal degradation of key USP2 substrates, namely Cyclin D1 and Survivin.
Inhibition of USP2 and Destabilization of Cyclin D1
USP2 directly interacts with and deubiquitinates Cyclin D1, a crucial regulator of the G1 to S phase transition in the cell cycle. By inhibiting USP2, this compound prevents the removal of ubiquitin chains from Cyclin D1, marking it for degradation by the 26S proteasome. The resulting decrease in Cyclin D1 levels leads to cell cycle arrest at the G0/G1 phase.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of ML364: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2][3] This technical guide provides an in-depth overview of the in vitro biological activity of this compound, focusing on its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Quantitative Biological Data
The following tables summarize the key quantitative metrics defining the in vitro activity of this compound.
Table 1: Biochemical Activity of this compound against USP2
| Parameter | Value | Substrate | Notes |
| IC50 | 1.1 µM | Lys-48-linked di-ubiquitin | Internally quenched fluorescent substrate.[1][2] |
| IC50 | 1.7 µM | Lys-63-linked di-ubiquitin | Internally quenched fluorescent substrate.[1] |
| Kd | 5.2 µM | USP2 protein | Determined by microscale thermophoresis.[1][4] |
Table 2: Selectivity Profile of this compound
| Target | Activity | IC50 | Notes |
| USP8 | Active | 0.95 µM | Inhibition observed.[1] |
| USP15 | Inactive | > 40 µM | No significant inhibition.[1] |
| Caspase 6 | Inactive | > 40 µM | No significant inhibition.[1] |
| Caspase 7 | Inactive | > 40 µM | No significant inhibition.[1] |
| MMP1 | Inactive | > 40 µM | No significant inhibition.[1] |
| MMP9 | Inactive | > 40 µM | No significant inhibition.[1] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Time Point |
| HCT116 | Cell Viability | IC50 | ~10 µM | 72 hours |
| Mino | Cell Viability | IC50 | ~5 µM | 72 hours |
| LnCAP | Cell Viability | - | Dose-dependent decrease | 24-48 hours[4] |
| MCF7 | Cell Viability | - | Dose-dependent decrease | 24-48 hours[4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
USP2 Biochemical Inhibition Assay
This protocol is adapted from the methods used in the initial characterization of this compound.[1]
Principle: The assay measures the ability of this compound to inhibit the enzymatic activity of USP2, which cleaves an internally quenched fluorescent di-ubiquitin substrate, leading to an increase in fluorescence.
Materials:
-
Recombinant human USP2 catalytic domain
-
Internally quenched fluorescent di-ubiquitin substrate (e.g., K48-linked)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS
-
This compound stock solution in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the this compound dilution series.
-
Add 2.5 µL of USP2 enzyme solution (final concentration ~1 nM) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the di-ubiquitin substrate (final concentration ~100 nM) in assay buffer.
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a four-parameter Hill equation.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the determination of the binding affinity (Kd) between this compound and USP2.[1]
Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand. This change in thermophoresis is used to quantify the binding affinity.
Materials:
-
Label-free recombinant human USP2
-
This compound stock solution in DMSO
-
MST Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS
-
Hydrophilic-treated capillaries
-
MST instrument (e.g., Monolith NT.115)
Procedure:
-
Prepare a 16-point 1:2 serial dilution of this compound in DMSO, starting at a high concentration (e.g., 40 µM final concentration).
-
Prepare a solution of USP2 in MST buffer (e.g., 1 µM).
-
Mix the this compound dilutions with the USP2 solution.
-
Load the samples into hydrophilic-treated capillaries.
-
Measure the thermophoresis of the samples using an MST instrument.
-
Analyze the change in normalized fluorescence as a function of the this compound concentration and fit the data to a Kd model to determine the dissociation constant.
Cell Viability (MTT) Assay
This protocol describes a common method to assess the effect of this compound on cancer cell viability.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, Mino, LnCAP, MCF7)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Western Blot Analysis of Cyclin D1
This protocol details the detection of Cyclin D1 protein levels in cells treated with this compound.[2]
Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and detect a specific protein of interest using antibodies.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Cyclin D1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for a loading control to ensure equal protein loading.
Flow Cytometry for Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in this compound-treated cells.[2]
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through the inhibition of USP2. This leads to the downstream modulation of several key signaling pathways involved in cell cycle progression, DNA damage response, and apoptosis.
USP2-Cyclin D1-Cell Cycle Pathway
This compound-mediated inhibition of USP2 leads to the accumulation of ubiquitinated Cyclin D1, targeting it for proteasomal degradation.[1][2] The reduction in Cyclin D1 levels results in cell cycle arrest, primarily at the G1/S transition.
Caption: this compound inhibits USP2, leading to increased proteasomal degradation of Cyclin D1 and cell cycle arrest.
DNA Damage Response Pathway
Consistent with the role of Cyclin D1 in DNA damage repair, inhibition of USP2 by this compound has been shown to decrease homologous recombination-mediated DNA repair.[1][2] This suggests that this compound may sensitize cancer cells to DNA damaging agents.
Caption: this compound impairs homologous recombination by destabilizing Cyclin D1.
TRAIL-Induced Apoptosis Pathway
This compound has been shown to sensitize cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis. This is achieved through the USP2-dependent regulation of the anti-apoptotic protein survivin. Inhibition of USP2 by this compound leads to the ubiquitination and degradation of survivin, thereby lowering the threshold for apoptosis induction by TRAIL.
Caption: this compound promotes TRAIL-induced apoptosis by inhibiting USP2-mediated stabilization of survivin.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of USP2. Its ability to induce Cyclin D1 degradation, cause cell cycle arrest, and sensitize cancer cells to apoptosis highlights the therapeutic potential of targeting USP2 in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and investigating the broader roles of deubiquitinating enzymes in cellular processes.
References
ML364: A Potent Inhibitor of USP2 with Anti-Cancer Properties
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor ML364, focusing on its primary target protein, binding affinity, and mechanism of action. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the ubiquitin-specific protease 2 (USP2).
Core Target and Binding Affinity
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2) , a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and DNA repair. The binding affinity of this compound to USP2 has been quantitatively determined, demonstrating a direct interaction with the enzyme.
| Compound | Target Protein | Binding Affinity (IC50) | Dissociation Constant (Kd) | Assay Method |
| This compound | USP2 | 1.1 µM | 5.2 µM | Microscale Thermophoresis (MST) |
| This compound | USP8 | 0.95 µM | Not Reported | Biochemical Assay |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Kd (Dissociation constant) is an equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components.
Mechanism of Action: Induction of Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting the deubiquitinating activity of USP2. A key substrate of USP2 is Cyclin D1, a critical regulator of the cell cycle. By inhibiting USP2, this compound prevents the removal of ubiquitin chains from Cyclin D1, marking it for degradation by the proteasome. The subsequent decrease in Cyclin D1 levels leads to the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). This, in turn, prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition and ultimately leading to cell cycle arrest.[1]
Signaling Pathway Diagram
Caption: this compound inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.
Experimental Protocols
This section details the key experimental methodologies used to characterize the interaction between this compound and its target protein, as well as its cellular effects.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to quantify biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding.
Protocol:
-
Protein Labeling: The target protein (USP2) is fluorescently labeled. If the protein has intrinsic fluorescence (e.g., tryptophan residues), label-free MST can be performed.
-
Sample Preparation: A serial dilution of the ligand (this compound) is prepared. The concentration of the fluorescently labeled target protein is kept constant.
-
Capillary Loading: The samples, each containing a fixed concentration of the labeled protein and varying concentrations of the ligand, are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.
Experimental Workflow: Microscale Thermophoresis
Caption: Workflow for determining binding affinity using Microscale Thermophoresis.
Western Blotting for Cyclin D1 Degradation
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
Protocol:
-
Cell Lysis: Cells treated with this compound and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., Cyclin D1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric).
-
Analysis: The intensity of the bands corresponding to the target protein is quantified to determine its relative abundance.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvest and Fixation: Cells treated with this compound and control cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
RNase Treatment: The fixed cells are treated with RNase to degrade RNA, as PI can also bind to double-stranded RNA.
-
Propidium Iodide Staining: The cells are stained with a solution containing propidium iodide, which intercalates with DNA. The amount of PI that binds is proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of individual cells is measured.
-
Data Analysis: A histogram of fluorescence intensity is generated. Cells in G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have an intermediate DNA content. The percentage of cells in each phase is quantified.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of USP2. Its ability to induce the degradation of key cell cycle regulators like Cyclin D1 highlights the therapeutic potential of targeting the deubiquitination pathway in cancer. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of USP2 inhibitors as anti-cancer agents.
References
Structural Analogs of ML364: A Technical Guide to their USP2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML364 is a well-characterized small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and apoptosis.[1][2] Its ability to induce the degradation of key oncoproteins has made it a valuable tool for cancer research and a promising starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural analogs of this compound and their corresponding activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
This compound and its Analogs: Structure-Activity Relationship
This compound exhibits a potent inhibitory effect on USP2, with a reported half-maximal inhibitory concentration (IC50) of 1.1 µM.[2] Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of this chemical scaffold. These efforts have led to the discovery of several key analogs with improved inhibitory properties.
Key Structural Analogs
Two notable analogs that have emerged from these optimization studies are compound 8v and LLK203 .
-
Compound 8v: Identified through structural optimization of the this compound scaffold, compound 8v has been reported as a potent USP2a inhibitor with lower cytotoxicity compared to the parent compound.[1]
-
LLK203: This analog was developed as a dual-target inhibitor of both USP2 and USP8. It has demonstrated a 4-fold increase in inhibitory activity against USP2 compared to this compound.[3]
A comprehensive summary of the quantitative activity data for these and other analogs is presented in the table below.
Data Presentation: Quantitative Inhibitory Activity of this compound and Analogs
| Compound | Target(s) | IC50 (µM) | Fold Improvement vs. This compound (USP2) | Reference |
| This compound | USP2 | 1.1 | - | [2] |
| Compound 8v | USP2a | More potent than this compound | Data not available | [1] |
| LLK203 | USP2, USP8 | ~0.275 (estimated) | 4-fold | [3] |
Note: The exact IC50 value for compound 8v and the precise chemical structures for both 8v and LLK203 are detailed in the primary research articles and were not available in the publicly accessible abstracts.
Experimental Protocols
The inhibitory activity of this compound and its analogs against USP2 is typically determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate. A commonly employed substrate is ubiquitin-rhodamine110-glycine.
USP2 Inhibition Assay using Ubiquitin-Rhodamine110-Glycine
Principle:
This assay relies on the deubiquitinating activity of USP2 to cleave the bond between ubiquitin and the rhodamine110-glycine fluorophore. The cleavage results in an increase in fluorescence intensity, which is proportional to the enzymatic activity. The presence of an inhibitor, such as this compound or its analogs, will reduce the rate of fluorescence increase.
Materials:
-
Recombinant human USP2 catalytic domain
-
Ubiquitin-rhodamine110-glycine substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (this compound and its analogs) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant USP2 enzyme to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add a small volume of the test compound solution to the wells of the 384-well plate.
-
Add the diluted USP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ubiquitin-rhodamine110-glycine substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for rhodamine110 (e.g., ~490 nm excitation and ~520 nm emission). Measurements are typically taken kinetically over a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value for each compound.
-
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound and its analogs on USP2 has significant downstream consequences on cellular signaling pathways, primarily impacting cell cycle regulation and apoptosis.
USP2-Mediated Stabilization of Cyclin D1
USP2 is known to deubiquitinate and stabilize Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle. By inhibiting USP2, this compound promotes the degradation of Cyclin D1, leading to cell cycle arrest.
Caption: USP2-Cyclin D1 Signaling Pathway.
Inhibition of USP2 and Induction of Apoptosis via Survivin Degradation
This compound has also been shown to induce apoptosis by promoting the degradation of survivin, an inhibitor of apoptosis protein (IAP). USP2 normally stabilizes survivin, and its inhibition leads to increased caspase activity and programmed cell death.
Caption: USP2-Survivin Apoptosis Pathway.
Experimental Workflow for Analog Screening and Validation
The process of identifying and validating novel this compound analogs involves a multi-step workflow, from initial screening to cellular activity assessment.
Caption: Drug Discovery Workflow.
Conclusion
This compound serves as a valuable chemical probe for studying the function of USP2 and a promising scaffold for the development of novel anti-cancer agents. The structural analogs developed to date, such as compounds 8v and LLK203, demonstrate the potential for improving the potency and pharmacological properties of this class of inhibitors. Further research focused on elucidating the full SAR landscape and optimizing for in vivo efficacy will be critical in translating these findings into clinically viable therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers in the field to design and interpret their own studies on this compound and its derivatives.
References
- 1. Structural optimization and biological evaluation of this compound based derivatives as USP2a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ML364: A Technical Guide to the Discovery and Development of a USP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ML364, a selective inhibitor of Ubiquitin-Specific Protease 2 (USP2). This document details the key quantitative data, experimental methodologies, and signaling pathways associated with this compound, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
This compound is a small molecule inhibitor that has emerged as a critical tool for studying the role of USP2 in various cellular processes, particularly in cancer biology. USP2 is a deubiquitinating enzyme (DUB) that has been implicated in the regulation of cell cycle progression, DNA damage repair, and tumorigenesis. Its overexpression in several cancers, coupled with its role in stabilizing key oncoproteins, has positioned it as an attractive target for therapeutic intervention. This compound was identified through a high-throughput screen and subsequent medicinal chemistry optimization as a potent and selective inhibitor of USP2.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical activity, binding affinity, selectivity, and preliminary pharmacokinetic properties.
Table 1: Biochemical Activity and Binding Affinity of this compound [1]
| Parameter | Value | Description |
| IC50 (USP2, Lys-48-linked di-Ub) | 1.1 µM | Half-maximal inhibitory concentration against USP2 using a Lys-48-linked di-ubiquitin substrate. |
| IC50 (USP2, Lys-63-linked di-Ub) | 1.7 µM | Half-maximal inhibitory concentration against USP2 using a Lys-63-linked di-ubiquitin substrate. |
| Kd (USP2) | 5.2 µM | Dissociation constant for the binding of this compound to USP2, as determined by microscale thermophoresis. |
Table 2: Selectivity Profile of this compound [1]
| Enzyme | IC50 / % Inhibition | Notes |
| USP8 | 0.95 µM | This compound also demonstrates potent inhibition of USP8. |
| USP15 | Inactive | No significant inhibition observed. |
| Caspase 6 | Inactive | No significant inhibition observed. |
| Caspase 7 | Inactive | No significant inhibition observed. |
| MMP1 | Inactive | No significant inhibition observed. |
| MMP9 | Inactive | No significant inhibition observed. |
| Kinase Panel (102 kinases) | No binding observed at 10 µM | Demonstrates high selectivity against a broad range of kinases. |
Table 3: In Vitro ADME and Physicochemical Properties of this compound [1]
| Property | Value | Method |
| Solubility (PBS, pH 7.4) | < 2 µM | |
| Solubility (Assay Buffer) | 28.9 µM | 20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS |
| LogD (pH 7.4) | 2.31 | Measure of lipophilicity. |
| PAMPA Permeability | 82.2 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay, indicating good cell membrane permeability. |
Signaling Pathways and Mechanism of Action
This compound exerts its primary cellular effects by inhibiting the deubiquitinating activity of USP2. A key substrate of USP2 is Cyclin D1, a critical regulator of the G1 to S phase transition in the cell cycle.[1] In cancer cells where Cyclin D1 is overexpressed, its stability is often maintained by USP2-mediated deubiquitination, preventing its proteasomal degradation.
By inhibiting USP2, this compound disrupts this stabilization, leading to an accumulation of ubiquitinated Cyclin D1, which is then targeted for degradation by the proteasome. The resulting decrease in Cyclin D1 levels causes cell cycle arrest at the G1/S checkpoint and a subsequent reduction in cell proliferation.[1]
Caption: The USP2-Cyclin D1 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
While detailed, step-by-step protocols are often found in the supplementary materials of publications, this section outlines the core methodologies used in the discovery and characterization of this compound, based on the information provided in the primary literature.[1]
USP2 Biochemical Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of USP2.
-
Principle: The assay utilizes an internally quenched fluorescent di-ubiquitin substrate (IQF Di-Ub). Cleavage of the substrate by USP2 results in an increase in fluorescence, which can be measured over time.
-
General Protocol:
-
Recombinant human USP2 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS).
-
The enzymatic reaction is initiated by the addition of the IQF Di-Ub substrate (e.g., Lys-48-linked or Lys-63-linked).
-
The increase in fluorescence is monitored kinetically using a plate reader.
-
The rate of reaction is calculated for each concentration of this compound.
-
IC50 values are determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between this compound and USP2 in solution.
-
Principle: This technique measures the movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. Binding of a small molecule like this compound to a larger protein like USP2 alters this movement, allowing for the determination of binding affinity.
-
General Protocol:
-
A constant concentration of fluorescently labeled USP2 is titrated with a serial dilution of this compound.
-
The samples are loaded into capillaries and subjected to a localized temperature gradient.
-
The change in thermophoretic movement is measured and plotted against the ligand concentration.
-
The dissociation constant (Kd) is calculated by fitting the binding curve.
-
Cell-Based Assays
These assays are crucial for evaluating the effects of this compound in a cellular context.
-
Cell Lines: Cancer cell lines known to overexpress Cyclin D1 are commonly used, such as HCT116 (colorectal cancer) and Mino (mantle cell lymphoma).[1]
-
Western Blotting for Cyclin D1 Degradation:
-
Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for different time points.
-
To confirm proteasome-dependent degradation, cells can be co-treated with a proteasome inhibitor (e.g., MG132).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for Cyclin D1 and a loading control (e.g., β-actin or tubulin).
-
Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the signal is visualized and quantified.
-
-
Flow Cytometry for Cell Cycle Analysis:
-
Cells are treated with this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to determine the effect of this compound on cell cycle progression.
-
Discovery and Structure-Activity Relationship (SAR)
This compound was identified from a high-throughput screen of a chemical library for inhibitors of USP2. The initial hits belonged to a sulfamidobenzamide chemical series. Subsequent medicinal chemistry efforts focused on optimizing the potency and drug-like properties of this scaffold, leading to the development of this compound.[1]
A key aspect of the initial SAR studies was the identification of a structurally related but inactive analog, compound 2.[2] The comparison of the biological activities of this compound and its inactive analog helps to define the structural features essential for USP2 inhibition.
More recent studies have explored the SAR of the this compound scaffold further, leading to the development of derivatives with improved potency and dual-targeting capabilities against both USP2 and USP8. For instance, the derivative LLK203 showed a 4-fold increase in activity against USP2 and a 9-fold increase against USP8, and demonstrated in vivo efficacy in a breast cancer model.[3] This highlights the potential for further optimization of the this compound scaffold for therapeutic development.
Caption: Workflow for the Discovery and Development of this compound and its Analogs.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of USP2. Its well-characterized mechanism of action, selectivity profile, and cellular effects make it a powerful tool for cancer research and a promising starting point for the development of novel therapeutics targeting cancers dependent on Cyclin D1. This technical guide provides a solid foundation of data and methodologies to aid researchers in utilizing this compound and in the broader field of DUB inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The USP2 Inhibitor ML364: A Technical Guide to its Effects on Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). This document provides an in-depth technical overview of the molecular mechanisms by which this compound impairs homologous recombination (HR), a critical DNA damage repair pathway. Through the destabilization of cyclin D1, this compound presents a promising strategy for sensitizing cancer cells to DNA-damaging agents. This guide details the core signaling pathway, quantitative effects of this compound on HR, and comprehensive experimental protocols for key assays.
Core Signaling Pathway: this compound-Mediated Inhibition of Homologous Recombination
This compound exerts its effects on homologous recombination through a defined signaling cascade. The primary target of this compound is USP2, a deubiquitinase responsible for removing ubiquitin chains from target proteins, thereby preventing their proteasomal degradation. One of the key substrates of USP2 is cyclin D1, a crucial regulator of cell cycle progression and a protein implicated in DNA damage response.[1][2][3]
By inhibiting USP2, this compound leads to an increase in the ubiquitination of cyclin D1, marking it for degradation by the proteasome.[1][4] The subsequent reduction in cellular levels of cyclin D1 is the pivotal event that leads to a defect in homologous recombination.[1][2] Cyclin D1 has been shown to interact with RAD51, a key recombinase in the HR pathway.[1] Reduced levels of cyclin D1 impair the formation of RAD51 foci at sites of DNA damage, a critical step for the initiation of HR-mediated repair.[1] This leads to a decrease in the overall efficiency of homologous recombination.
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative data reported for this compound in relation to its inhibitory effects on USP2 and homologous recombination.
| Parameter | Value | Cell Line(s) | Assay | Reference(s) |
| IC50 for USP2 (in vitro) | 1.1 µM | - | Biochemical assay with di-ubiquitin substrate | [1][2][3] |
| IC50 for Cyclin D1 reduction | 0.97 µM | HCT116 | Western Blot Quantification | [1] |
| Binding Affinity (Kd) to USP2 | 5.2 µM | - | Microscale Thermophoresis | [3] |
| Effect on Homologous Recombination | Decrease | - | DR-GFP Reporter Assay | [1][2] |
| Effect on RAD51 Foci Formation | Decrease | - | Immunofluorescence | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the effects of this compound on homologous recombination are provided below.
DR-GFP Homologous Recombination Reporter Assay
This assay quantifies the efficiency of homologous recombination by measuring the restoration of a functional GFP gene.[4][5]
Materials:
-
U2OS DR-GFP stable cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (and inactive analog as a negative control)
-
I-SceI expression vector (e.g., pCBASce)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed U2OS DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for 4 hours prior to transfection.
-
Transfection: Transfect the cells with the I-SceI expression vector according to the manufacturer's protocol for the chosen transfection reagent. This will induce a double-strand break in the DR-GFP reporter cassette.
-
Incubation: After transfection, continue the incubation in the presence of this compound or DMSO for 48 hours.
-
Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
The percentage of GFP-positive cells in the this compound-treated samples, normalized to the DMSO control, represents the efficiency of homologous recombination.
-
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.
Materials:
-
Human cancer cell line (e.g., HCT116, U2OS)
-
Glass coverslips
-
This compound
-
Source of DNA damage (e.g., gamma-irradiation source or etoposide)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBS
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Treat with this compound or DMSO for 24 hours.
-
-
Induction of DNA Damage:
-
Expose cells to a source of DNA damage (e.g., 10 Gy of ionizing radiation) and allow them to recover for 4-6 hours.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in this compound-treated cells indicates impaired homologous recombination.
-
Western Blotting for Cyclin D1
This technique is used to quantify the cellular levels of cyclin D1 protein following treatment with this compound.
Materials:
-
Human cancer cell line (e.g., HCT116, Mino)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-Cyclin D1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of cyclin D1.
-
Conclusion
This compound effectively impairs homologous recombination by inhibiting USP2 and promoting the proteasomal degradation of cyclin D1. The resulting decrease in HR efficiency can be robustly quantified using DR-GFP reporter assays and visualized through the reduction of RAD51 foci formation. The detailed protocols provided in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other USP2 inhibitors on DNA repair pathways, facilitating further drug development and a deeper understanding of their therapeutic potential.
References
- 1. Immunofluorescence Staining of γ-H2AX and Rad51 [bio-protocol.org]
- 2. 4.9. Immunofluorescence Staining of BrdU, γ-H2AX and Rad51 Foci [bio-protocol.org]
- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DR‐GFP homologous recombination assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for ML364 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2][3] It functions by reversibly binding to USP2, thereby preventing the deubiquitination of its substrates.[1] This inhibition leads to the subsequent degradation of key cellular proteins, such as Cyclin D1 and Survivin, resulting in cell cycle arrest and apoptosis in cancer cells.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on protein levels, cell cycle distribution, and cell viability.
Data Presentation
Table 1: Quantitative Data for this compound in Biochemical and Cellular Assays
| Parameter | Value | Assay Type | Substrate/Cell Line | Reference |
| IC50 | 1.1 µM | Biochemical Assay | Lys-48-linked di-ubiquitin | [1][2][3] |
| IC50 | 1.7 µM | Biochemical Assay | Lys-63-linked di-ubiquitin | [1] |
| IC50 | 0.97 µM | In-cell Western Blot | Cyclin D1 in HCT116 cells | [1] |
| Kd | 5.2 µM | Microscale Thermophoresis | Direct binding to USP2 | [2] |
| Effective Concentration | 10 µM | Western Blot | Cyclin D1 reduction in HCT116 and Mino cells (2-24 hours) | [2] |
| Effective Concentration | 5-20 µM | Cell Viability Assay | Inhibition of LnCAP and MCF7 cell viability (24-48 hours) | [2] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits USP2, leading to the degradation of Cyclin D1 and Survivin.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and may require optimization for different cell lines.
Materials:
-
HCT116 or Mino cancer cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Culture HCT116 or Mino cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Once cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) at a predetermined density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in the cell culture medium from the DMSO stock. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound (e.g., 1-20 µM).
-
For the vehicle control, treat cells with a medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired time period (e.g., 2, 6, 12, 24, or 48 hours) depending on the specific experiment.
-
Western Blot Analysis for Cyclin D1 Levels
Materials:
-
Treated and control cells from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin D1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin D1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.
-
Strip and re-probe the membrane with the loading control antibody or run a parallel gel.
-
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvest and Fixation:
-
Following this compound treatment for a specified duration (e.g., 24 hours), collect both the floating and adherent cells.
-
Wash the cells with PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell populations and analyze the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Cell Viability Assessment using MTT Assay
Materials:
-
Cells seeded in a 96-well plate and treated with this compound as per Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
MTT Addition:
-
After the desired treatment period (e.g., 24 or 48 hours), add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Experimental Workflow Diagram
Caption: General workflow for studying the effects of this compound in cell culture.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for ML364, a USP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and DNA damage response.[1][2][3] By inhibiting USP2, this compound promotes the degradation of key cell cycle proteins, such as Cyclin D1, leading to cell cycle arrest and exhibiting anti-proliferative effects in cancer cell lines.[2][3][4][5] These characteristics make this compound a valuable tool for cancer biology research and a potential starting point for therapeutic development. This document provides detailed protocols for the preparation of this compound stock solutions and guidance on determining optimal working concentrations for cell-based assays.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 517.54 g/mol | [1][5] |
| IC₅₀ (USP2) | 1.1 µM | [1][2][3][4][5][6] |
| K_d_ (USP2) | 5.2 µM | [1][4][5] |
| Solubility (DMSO) | ≥ 50 mg/mL (~96.6 mM) | [1][5][6] |
| Recommended Stock Solution Concentration | 10-50 mM in DMSO | N/A |
| Typical Working Concentration Range | 5 - 20 µM | [1][4][5] |
| Storage (Powder) | -20°C for up to 3 years | [1][5] |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [1][5] |
Signaling Pathway of this compound
This compound exerts its biological effects by targeting the USP2-mediated deubiquitination pathway, which plays a crucial role in regulating the stability of Cyclin D1.
Caption: this compound inhibits USP2, preventing the deubiquitination and stabilization of Cyclin D1.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 517.54 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 5.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay
This protocol provides a general framework for determining the optimal working concentration of this compound for a specific cell line and experimental endpoint. A dose-response experiment followed by a cell viability assay (e.g., MTT or CellTiter-Glo®) is a common approach.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Serial Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium from your 10 mM stock solution. A common starting range for a dose-response curve is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Remember to include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value for your specific cell line.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell-based experiments.
Caption: Workflow for this compound stock preparation and use in cell-based assays.
References
- 1. This compound | USP2抑制剂 | MCE [medchemexpress.cn]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
ML364 solubility in DMSO and cell culture media
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme.[1][2][3] It functions by binding directly to USP2, thereby preventing the removal of ubiquitin chains from its substrate proteins.[2][4] This inhibition leads to the accumulation of ubiquitinated substrates, marking them for degradation by the proteasome. Key substrates of USP2 that are affected by this compound include Cyclin D1 and Survivin.[1][5] By promoting the degradation of these proteins, this compound can induce cell cycle arrest and sensitize cancer cells to apoptosis.[1][5] These characteristics make this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in oncology.[6]
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS).[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.
Table 1: Solubility of this compound
| Solvent/Medium | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 33 - 100 mg/mL (≥ 63.7 - 193.2 mM) | Hygroscopic DMSO can significantly decrease solubility; it is highly recommended to use newly opened, anhydrous DMSO and sonication to aid dissolution.[2][3][7] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 2 µM | This compound has low solubility in neutral aqueous buffers.[4] |
| Assay Buffer (20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS) | 28.9 µM | Solubility is enhanced in buffered solutions containing detergents and reducing agents.[4] |
Application Notes: Mechanism of Action
This compound's primary mechanism of action is the inhibition of the deubiquitinase USP2.[2] USP2 removes ubiquitin tags from proteins, rescuing them from proteasomal degradation. By inhibiting USP2, this compound leads to the increased ubiquitination and subsequent degradation of key cellular proteins, notably Cyclin D1 and Survivin.
-
Cyclin D1 Degradation: Cyclin D1 is a crucial regulator of the cell cycle. Its degradation leads to cell cycle arrest, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.[1][4]
-
Survivin Degradation: Survivin is a member of the inhibitor of apoptosis protein (IAP) family. Its downregulation by this compound can sensitize cancer cells to apoptosis, particularly in combination with agents like TNF-related apoptosis-inducing ligand (TRAIL).[5]
The signaling pathway below illustrates the mechanism of action of this compound.
Experimental Protocols
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortexer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from this compound (Molecular Weight: 517.54 g/mol ), weigh out 5.18 mg of the compound.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[2][3]
-
Table 2: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Mass for 1 mL |
| 1 mM | 0.518 mg |
| 10 mM | 5.18 mg |
| 50 mM | 25.9 mg |
This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required depending on the cell line and experimental endpoint.
-
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Plate cells at a suitable density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
On the day of treatment, prepare fresh serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 2 µM, 5 µM, 10 µM, 20 µM).[2][5] It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically kept below 0.1% to avoid solvent-induced toxicity.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound.
-
Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[2]
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for protein expression (e.g., Cyclin D1, Survivin, PARP cleavage), or flow cytometry for cell cycle analysis.[4][5]
-
The workflow for a typical cell-based experiment using this compound is depicted below.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are USP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. chembk.com [chembk.com]
Application Notes and Protocols for ML364 Treatment: Determining the Optimal Incubation Time
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal incubation time for ML364, a selective inhibitor of the deubiquitinase USP2. This compound has been shown to induce cyclin D1 degradation, leading to cell cycle arrest, and has anti-proliferative effects in various cancer cell lines.[1][2][3] The ideal duration of this compound treatment is a critical parameter that can vary significantly depending on the cell type, the biological endpoint being measured, and the concentration of the inhibitor.
Data Presentation: Summary of this compound Incubation Times from Published Studies
The following table summarizes various incubation times and experimental contexts for this compound treatment as reported in scientific literature. This data can serve as a starting point for designing your own experiments.
| Cell Line(s) | This compound Concentration | Incubation Time(s) | Assay Type | Observed Effect | Reference |
| HCT116, Mino | 10 μM | 2, 4, 8, 16, 24 hours | Western Blot | Time-dependent reduction of cyclin D1 protein levels. | [2] |
| LnCAP, MCF7 | 5-20 μM | 24, 48 hours | Cell Viability Assay | Dose-dependent decrease in cell viability. | [2] |
| Caki-1 | 2 μM | Not specified, but multiple time points implied | Western Blot | Downregulation of survivin expression. | [4] |
| Caki-1 and other cancer cells | 2 μM | 24 hours | Apoptosis Assay (Flow Cytometry, Western Blot) | Sensitization to TRAIL-mediated apoptosis. | [4] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Target Engagement (Cyclin D1 Degradation)
This protocol is designed to identify the optimal duration of this compound treatment for observing the degradation of its downstream target, cyclin D1, via Western Blotting.
Materials:
-
This compound (and a structurally related inactive analog, if available)
-
Cell line of interest (e.g., HCT116, Mino)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1, anti-USP2, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 10 μM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the medium from the cells and replace it with the prepared this compound-containing medium or the vehicle control medium.
-
Time-Course Incubation: Incubate the cells for a range of time points. Based on existing data, a suggested time course is 0, 2, 4, 8, 16, and 24 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells directly in the well with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations for all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against Cyclin D1, USP2, and a loading control overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using a chemiluminescent substrate and capture the image.
-
Analysis: Quantify the band intensities for Cyclin D1 and normalize to the loading control. The optimal incubation time is the shortest time point that shows a significant reduction in Cyclin D1 levels.
Protocol 2: Determining the Effect of Incubation Time on Cell Viability (IC50 Determination)
This protocol outlines how to assess the impact of different this compound incubation times on cell proliferation and determine the IC50 value.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or a luminescence-based assay like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for different durations, for example, 24, 48, and 72 hours. Some compounds may require longer incubation times, up to 96 hours, to observe a significant effect.
-
Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: a. Normalize the data to the vehicle-only control wells. b. Plot the normalized values against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each incubation time. d. The optimal incubation time will depend on the potency of the compound in the specific cell line and the desired experimental window. A time point that yields a stable and reproducible IC50 is generally preferred.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound inhibition of USP2.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for optimizing this compound incubation time.
References
- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for ML364 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML364, a selective inhibitor of Ubiquitin-Specific Protease 2 (USP2), in cell viability assays. This document includes detailed protocols, data interpretation guidelines, and insights into the underlying signaling pathways affected by this compound.
Introduction
This compound is a potent and selective small molecule inhibitor of USP2, a deubiquitinase enzyme frequently overexpressed in various cancers.[1] By inhibiting USP2, this compound triggers the degradation of key proteins involved in cell cycle progression and survival, such as Cyclin D1 and survivin, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. This document outlines the application of this compound in assessing cancer cell viability.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of USP2. This inhibition prevents the deubiquitination of USP2 substrates, marking them for proteasomal degradation. Two of the most well-characterized downstream effects of USP2 inhibition by this compound are:
-
Cyclin D1 Degradation: this compound treatment leads to a time- and dose-dependent decrease in Cyclin D1 protein levels.[1][3] This results in cell cycle arrest, primarily at the G1/S checkpoint, thereby inhibiting cell proliferation.[1]
-
Survivin Degradation and Apoptosis Sensitization: this compound promotes the ubiquitination and subsequent degradation of survivin, an inhibitor of apoptosis protein (IAP).[2][4] Reduced survivin levels sensitize cancer cells to apoptosis, particularly in combination with agents like TNF-related apoptosis-inducing ligand (TRAIL).[2][4]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. It is important to note that experimental conditions such as cell seeding density, treatment duration, and the specific viability assay used can influence the observed IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT116 | Colorectal Carcinoma | ~1.0 (protein level) | Western Blot | [1] |
| Mino | Mantle Cell Lymphoma | Not explicitly stated, but effective | Western Blot | [1] |
| LnCAP | Prostate Cancer | Dose-dependent inhibition (5-20 µM) | Not specified | [3] |
| MCF7 | Breast Cancer | Dose-dependent inhibition (5-20 µM) | Not specified | [3] |
Signaling Pathways
Caption: this compound inhibits USP2, leading to the degradation of Cyclin D1 and survivin, which in turn results in cell cycle arrest and increased apoptosis.
Experimental Protocols
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability in a 96-well format. This protocol can be adapted for other colorimetric or fluorometric cell viability assays such as XTT, WST-1, or resazurin-based assays.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: A general workflow for assessing cell viability after treatment with this compound using an MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to fully dissolve the formazan crystals. The solution will turn purple.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound serves as a valuable research tool for investigating the role of USP2 in cancer cell biology. The protocols and information provided herein offer a framework for conducting cell viability assays with this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve the most accurate and reproducible results.
References
Application Notes and Protocols: ML364 Treatment in HCT116 and Mino Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme.[1][2][3][4][5] this compound exerts its biological effects by preventing the USP2-mediated removal of ubiquitin from its target substrates, leading to their subsequent proteasomal degradation. One of the key substrates of USP2 is Cyclin D1, a critical regulator of cell cycle progression.[1][2][3][4] By promoting the degradation of Cyclin D1, this compound induces cell cycle arrest and exhibits antiproliferative activity in cancer cell lines that are dependent on this protein for their growth, such as the colorectal carcinoma line HCT116 and the mantle cell lymphoma line Mino.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in these cell lines and summarize the expected outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| IC50 (USP2) | 1.1 µM | Determined in a biochemical assay using an internally quenched fluorescent di-ubiquitin substrate.[1][3] |
| Kd (USP2) | 5.2 µM | Determined by microscale thermophoresis, indicating direct binding to USP2.[5] |
| EC50 (HCT116) | 3.6 µM | Assessed as cell growth inhibition after 72 hours of incubation.[5] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment | Effect |
| HCT116 | 10 µM this compound for 16 hours | Induction of cell cycle arrest.[3] |
| Mino | 10 µM this compound for 4 hours | Reduction in Cyclin D1 protein levels.[3] |
| HCT116 & Mino | Time- and dose-dependent | Decrease in Cyclin D1 protein levels.[3][5] |
| HCT116 & Mino | Antiproliferative | This compound, but not its inactive analog, shows antiproliferative effects.[1][2][3][4] |
| HCT116 & Mino | DNA Repair | Decrease in homologous recombination-mediated DNA repair.[1][3] |
Signaling Pathways and Experimental Workflow
This compound-Mediated Cyclin D1 Degradation Pathway
The primary mechanism of action of this compound involves the inhibition of USP2, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin D1. This results in cell cycle arrest at the G1 phase.
Caption: this compound inhibits USP2, leading to increased Cyclin D1 degradation and G1 cell cycle arrest.
Potential for Apoptosis Induction via Survivin Downregulation
While the primary effect in HCT116 and Mino cells is cell cycle arrest, studies in other cancer cell lines have shown that USP2 inhibition by this compound can also lead to the downregulation of the anti-apoptotic protein Survivin.[6] This suggests a potential secondary mechanism for inducing cell death.
Caption: Potential mechanism of this compound-induced apoptosis through Survivin destabilization.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on HCT116 and Mino cell lines.
Caption: Experimental workflow for this compound treatment and analysis in HCT116 and Mino cells.
Experimental Protocols
Cell Culture
-
HCT116 Cells: Culture in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Mino Cells: Culture in RPMI-1640 medium supplemented with 15% FBS and 1% penicillin-streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 2, 4, 8, 10 µM).[3][5]
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 10 cm dishes for flow cytometry).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Remove the existing medium and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).[3][5]
-
Western Blotting for Cyclin D1
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Following this compound treatment, harvest the cells by trypsinization (for HCT116) or by gentle pipetting (for Mino).
-
Collect the cells by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
-
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for ML364 In Vivo Studies in Mice
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of ML364, a selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2), in preclinical mouse models of cancer.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of USP2, a deubiquitinating enzyme that plays a critical role in cell cycle progression and apoptosis.[1][2] By inhibiting USP2, this compound prevents the removal of ubiquitin chains from target proteins, leading to their degradation by the proteasome. One of the key substrates of USP2 is Cyclin D1, a crucial regulator of the G1/S phase transition in the cell cycle.[2][3] Inhibition of USP2 by this compound results in the degradation of Cyclin D1, leading to cell cycle arrest at the G1 phase and a subsequent reduction in tumor cell proliferation.[1][2]
Furthermore, this compound has been shown to induce apoptosis by downregulating the anti-apoptotic protein survivin, thereby sensitizing cancer cells to TRAIL-mediated cell death.[4] The inhibition of USP2 by this compound also leads to an increase in mitochondrial reactive oxygen species (ROS) and a decrease in intracellular ATP levels, further contributing to its anti-cancer effects.[1][5]
Signaling Pathway
The signaling pathway affected by this compound primarily involves the regulation of protein stability by USP2. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action on the USP2-Cyclin D1 axis.
Experimental Protocols
The following are detailed protocols for in vivo studies using this compound in mouse models.
Xenograft Mouse Model Protocol
This protocol is designed for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Culture human colorectal cancer (HCT116) or mantle cell lymphoma (Mino) cells in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
3. This compound Administration:
-
Formulation: Prepare this compound in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dosage and Route: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection.
-
Frequency: Treat mice once daily for a specified duration, typically 14 to 21 days.
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
4. Efficacy Endpoints:
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor mouse body weight as an indicator of toxicity.
-
Survival: In some studies, treatment may continue until a pre-defined endpoint (e.g., tumor volume reaches a certain size) to assess survival benefits.
-
Post-Mortem Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement, histopathological analysis, and biomarker analysis (e.g., Western blot for Cyclin D1).
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study with this compound.
Caption: General workflow for in vivo this compound studies in mice.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Mouse Model | Cell Line | Treatment | Dosage | Administration Route | Treatment Frequency | Tumor Growth Inhibition (%) | Reference |
| NOD/SCID | Mino | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily | ~60% | [2] |
| Athymic Nude | HCT116 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily | ~50% | [2] |
Table 2: Pharmacodynamic Effects of this compound in Tumors
| Mouse Model | Cell Line | Treatment | Dosage | Time Point | Biomarker | Change | Reference |
| NOD/SCID | Mino | This compound | 50 mg/kg | 24 hours post-last dose | Cyclin D1 | Decreased | [2] |
Considerations and Best Practices
-
Toxicity: While this compound has shown anti-tumor activity, it is crucial to monitor for signs of toxicity, including weight loss, changes in behavior, and signs of distress. Dose adjustments or termination of the experiment may be necessary.
-
Pharmacokinetics: The provided formulation and route of administration are based on published studies. Depending on the experimental goals, pharmacokinetic studies may be warranted to determine the optimal dosing regimen.
-
Combination Therapies: this compound's mechanism of action makes it a potential candidate for combination therapies. For instance, its ability to enhance TRAIL-mediated apoptosis suggests potential synergy with TRAIL-receptor agonists.[4]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
ML364: A Potent Tool for Interrogating Protein Ubiquitination
Application Notes and Protocols for Researchers
ML364 is a selective and potent small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of numerous proteins involved in critical cellular processes. By inhibiting USP2, this compound provides a powerful chemical tool to investigate the intricate roles of protein ubiquitination in cell cycle progression, DNA damage repair, apoptosis, and cancer biology. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying protein ubiquitination.
Mechanism of Action
This compound directly binds to the catalytic site of USP2, preventing it from removing ubiquitin chains from its substrate proteins.[1] This inhibition of deubiquitination leads to the accumulation of polyubiquitinated substrates, marking them for degradation by the 26S proteasome. The primary consequence of USP2 inhibition by this compound is the destabilization and subsequent degradation of key cellular proteins, thereby modulating their downstream signaling pathways.
Key Cellular Effects of this compound
-
Cell Cycle Arrest: this compound treatment leads to the degradation of Cyclin D1, a critical regulator of the G1/S phase transition, resulting in cell cycle arrest.[2][3][4][5][6]
-
Induction of Apoptosis: By promoting the degradation of anti-apoptotic proteins like Survivin, this compound can sensitize cancer cells to programmed cell death.[7]
-
Modulation of the p53 Pathway: USP2 is known to stabilize MDM2, a negative regulator of the tumor suppressor p53.[8][9] Inhibition of USP2 by this compound can indirectly lead to the stabilization and activation of p53.
Quantitative Data for this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 1.1 µM | USP2 (biochemical assay) | [2][3][4][5][6][10] |
| IC50 | 0.97 µM | Cyclin D1 degradation (cell-based) | [3] |
| Kd | 5.2 µM | Direct binding to USP2 | [2][10] |
Signaling Pathway Affected by this compound
Caption: Mechanism of this compound action on protein ubiquitination.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on protein ubiquitination.
Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Workflow:
Caption: Workflow for a cell viability assay.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium. A typical concentration range is 0.1 to 100 µM. Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Protein Degradation
This protocol is to analyze the effect of this compound on the protein levels of USP2 substrates.
Workflow:
Caption: Western blotting experimental workflow.
Materials:
-
Cells treated with this compound (e.g., 10 µM for 2-24 hours)[2][10]
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-MDM2, anti-Survivin, anti-USP2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentration of this compound for the indicated time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Immunoprecipitation for Ubiquitination Assay
This protocol is to detect changes in the ubiquitination status of a specific protein following this compound treatment.
Workflow:
Caption: Immunoprecipitation workflow for ubiquitination.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132)[7]
-
Lysis buffer (e.g., non-denaturing lysis buffer)
-
Antibody against the protein of interest (for immunoprecipitation)
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody (for western blotting)
Procedure:
-
Treat cells with this compound. To observe the accumulation of ubiquitinated proteins, it is often necessary to co-treat with a proteasome inhibitor like MG132 (e.g., 10-20 µM for 4-6 hours before lysis).[7]
-
Lyse the cells and pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the primary antibody against the protein of interest overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein.
By employing these protocols, researchers can effectively utilize this compound to dissect the roles of USP2 and the broader ubiquitin-proteasome system in various biological contexts.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | USP2抑制剂 | MCE [medchemexpress.cn]
Troubleshooting & Optimization
ML364 off-target effects on USP8
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of ML364, with a specific focus on its selectivity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2] It has a reported IC₅₀ of 1.1 µM in biochemical assays and directly binds to USP2 with a K_d of 5.2 µM.[1][2]
Q2: Does this compound inhibit USP8?
Based on available screening data, this compound shows negligible inhibitory activity against USP8.[3] Therefore, USP8 is not considered a significant direct target or off-target of this compound under standard experimental conditions. Researchers investigating USP8 should consider using a different inhibitor.
Q3: What are the known off-target effects of this compound?
This compound has been profiled against a panel of other proteases, including other deubiquitinases (DUBs) like USP15, caspases (Caspase 6, Caspase 7), and matrix metalloproteinases (MMP1, MMP9), and it did not show significant inhibition of these enzymes.[3] However, like any small molecule inhibitor, off-target effects in complex cellular systems cannot be entirely ruled out and should be assessed on a case-by-case basis.
Q4: What are the downstream cellular effects of this compound treatment?
The primary downstream effect of this compound is the inhibition of USP2, which leads to the accumulation of ubiquitinated substrates. One of the key substrates of USP2 is Cyclin D1.[2][3] Inhibition of USP2 by this compound accelerates the degradation of Cyclin D1, leading to cell cycle arrest in the G1 phase.[2][3][4] Other reported cellular effects include:
-
Induction of apoptosis, particularly in combination with other agents like TRAIL.[5]
-
Reduction in homologous recombination-mediated DNA repair.[2][6]
-
Increased mitochondrial reactive oxygen species (ROS) and decreased intracellular ATP.[1][7]
Q5: Is this compound cytotoxic to all cell types?
This compound has shown anti-proliferative and cytotoxic effects in a dose-dependent manner in various cancer cell lines, including colorectal cancer (HCT116), mantle cell lymphoma (Mino), prostate cancer (LNCaP), and breast cancer (MCF7) cells.[1][2] However, its effects on normal, non-cancerous cells are less characterized, though some studies suggest it does not induce apoptosis in certain normal human cell lines when used in combination with TRAIL.[5]
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cytotoxicity observed in my cell line.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. The effective concentration can vary significantly between cell lines. This compound has shown to decrease cell viability in a dose-dependent manner, with concentrations from 5-20 µM being effective in some lines.[1]
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including a vehicle-only control, and is at a level that is non-toxic to your cells.
-
-
Possible Cause 3: Off-target effects leading to mitochondrial dysfunction.
Problem 2: No effect on Cyclin D1 levels after this compound treatment.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Troubleshooting Tip: Increase the incubation time and/or the concentration of this compound. The degradation of Cyclin D1 has been shown to be time- and dose-dependent.[1] A time course experiment (e.g., 2, 4, 8, 24 hours) is recommended.
-
-
Possible Cause 2: Cell line-specific differences in Cyclin D1 regulation.
-
Troubleshooting Tip: Confirm that USP2 is the primary regulator of Cyclin D1 stability in your cell line. This can be verified using siRNA-mediated knockdown of USP2, which should phenocopy the effects of this compound.[5]
-
-
Possible Cause 3: Inactive compound.
Quantitative Data Summary
Table 1: In Vitro Potency and Binding of this compound
| Target | Assay Type | Value | Reference |
| USP2 | Biochemical IC₅₀ | 1.1 µM | [1][2] |
| USP2 | Microscale Thermophoresis (K_d) | 5.2 µM | [1] |
Table 2: Selectivity Profile of this compound
| Off-Target | Result | Reference |
| USP8 | Negligible Inhibition | [3] |
| USP15 | Negligible Inhibition | [3] |
| Caspase 6 | Negligible Inhibition | [3] |
| Caspase 7 | Negligible Inhibition | [3] |
| MMP1 | Negligible Inhibition | [3] |
| MMP9 | Negligible Inhibition | [3] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Value | Reference |
| HCT116 | EC₅₀ | 3.6 µM | [1] |
| LNCaP | Cell Viability | Dose-dependent decrease (5-20 µM) | [1] |
| MCF7 | Cell Viability | Dose-dependent decrease (5-20 µM) | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Specificity using an In Vitro Deubiquitinase Assay
-
Enzyme Preparation: Recombinantly express and purify human USP2 and the panel of off-target DUBs (e.g., USP8, USP15).
-
Substrate: Utilize an internally quenched fluorescent di-ubiquitin substrate (e.g., Lys48-linked).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Procedure:
-
Add the DUB enzyme to the assay buffer in a 96- or 384-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the di-ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Cyclin D1 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: Mechanism of this compound-induced cell cycle arrest via USP2 inhibition.
Caption: Experimental workflow for assessing inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting unexpected results with ML364
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ML364, a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing a decrease in viability at a lower concentration than expected. What could be the cause?
A1: A higher-than-expected decrease in cell viability could be due to several factors:
-
Off-target effects: this compound is known to inhibit USP8 with an IC50 of 0.95 μM, which is comparable to its IC50 for USP2 (1.1 μM)[1][2]. Inhibition of USP8 could lead to unintended cellular consequences.
-
Mitochondrial stress: this compound has been shown to increase levels of mitochondrial reactive oxygen species (ROS) and decrease intracellular ATP content[3]. Cells that are particularly sensitive to mitochondrial dysfunction may exhibit increased cytotoxicity.
-
Cell line sensitivity: Different cell lines can exhibit varying sensitivities to this compound treatment. We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Steps:
-
Confirm this compound concentration: Double-check your calculations and the final concentration of this compound in your experiment.
-
Use an inactive analog: As a negative control, use a structurally similar but inactive analog of this compound to confirm that the observed effects are due to the inhibition of its intended targets[1][4].
-
Assess mitochondrial health: Measure mitochondrial ROS levels and intracellular ATP to determine if mitochondrial stress is a contributing factor.
-
Knockdown of USP2/USP8: Use siRNA to specifically knock down USP2 and/or USP8 to see if the phenotype mimics this compound treatment.
Q2: I am not observing the expected decrease in cyclin D1 levels after this compound treatment. Why might this be?
A2: If you are not seeing a reduction in cyclin D1 levels, consider the following:
-
Time- and dose-dependency: The degradation of cyclin D1 is time- and dose-dependent. Ensure you are using an adequate concentration of this compound and harvesting your cells at appropriate time points. For example, in HCT116 and Mino cells, a reduction in cyclin D1 was observed after treatment with 10 μM this compound for 2-24 hours[3].
-
Proteasome activity: The degradation of cyclin D1 is dependent on the proteasome. If your experimental system has compromised proteasome function, you may not observe the expected degradation.
-
Cellular context: The regulation of cyclin D1 can be complex and cell-type specific. In some cell lines, other pathways may compensate for the inhibition of USP2.
Troubleshooting Steps:
-
Optimize treatment conditions: Perform a time-course and dose-response experiment to identify the optimal conditions for observing cyclin D1 degradation in your cell line.
-
Include a positive control: Use a known inducer of cyclin D1 degradation as a positive control for your western blot.
-
Verify this compound activity: Test the activity of your this compound stock in a cell line where it has been shown to be effective, such as HCT116 or Mino cells[1][4].
Q3: I am seeing unexpected changes in protein ubiquitination patterns. What could be the reason?
A3: this compound is a deubiquitinase (DUB) inhibitor. Therefore, changes in the ubiquitination status of various proteins are expected. However, if the changes are not consistent with the known substrates of USP2, consider:
-
Inhibition of USP8: As this compound also inhibits USP8, you may be observing changes in the ubiquitination of USP8 substrates[1][2].
-
Indirect effects: Inhibition of USP2 can lead to downstream signaling changes that indirectly affect the ubiquitination of other proteins.
Troubleshooting Steps:
-
Review USP8 substrates: Research the known substrates of USP8 to determine if the observed ubiquitination changes align with the inhibition of this off-target.
-
Mass spectrometry analysis: To identify the ubiquitinated proteins, consider performing a proteomic analysis of ubiquitinated proteins after this compound treatment.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| This compound IC50 (USP2) | 1.1 µM | Biochemical assay with di-ubiquitin substrate | [1] |
| This compound IC50 (USP8) | 0.95 µM | Protease assay | [1] |
| This compound Kd (USP2) | 5.2 µM | Microscale thermophoresis | |
| Effective Concentration | 5-20 µM | Inhibition of LnCAP and MCF7 cell viability (24-48 hours) | [3] |
| Effective Concentration | 10 µM | Reduction of cyclin D1 in HCT116 and Mino cells (2-24 hours) | [3] |
Experimental Protocols
Western Blot for Cyclin D1 Degradation
-
Cell Treatment: Plate HCT116 or Mino cells and allow them to adhere overnight. Treat cells with 10 µM this compound or DMSO (vehicle control) for 2, 4, 8, and 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cyclin D1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed LnCAP or MCF7 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) for 24 or 48 hours. Include a DMSO-treated control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin Specific Protease 2: Structure, Isoforms, Cellular Function, Related Diseases and Its Inhibitors [techscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
ML364 Technical Support Center: Optimizing Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML364, a selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2). Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-covalent inhibitor of USP2.[1] By inhibiting USP2, this compound prevents the deubiquitination of downstream substrates, leading to their degradation. A key target of USP2 is Cyclin D1, a crucial regulator of the cell cycle.[1][2][3] Inhibition of USP2 by this compound results in the degradation of Cyclin D1, leading to cell cycle arrest at the G0/G1 phase.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line and assay-dependent. However, a good starting point for most cell-based assays is a concentration range of 5-20 µM.[4] For assessing the effect on Cyclin D1 protein levels, a concentration of 10 µM has been shown to be effective.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in a non-polar solvent like dimethyl sulfoxide (DMSO). For long-term storage, stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: If you are using a high concentration of this compound, try reducing it.
-
Increase the serum concentration: If your cell culture medium contains fetal bovine serum (FBS), increasing the percentage of FBS can sometimes help to keep hydrophobic compounds in solution.
-
Prepare fresh working solutions: Do not store diluted working solutions of this compound. Prepare them fresh for each experiment from a frozen DMSO stock.
-
Vortex thoroughly: When diluting the DMSO stock into the medium, vortex the solution immediately and thoroughly to ensure proper mixing and minimize precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low efficacy of this compound | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment (e.g., a cell viability assay) to determine the IC50 for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Aliquot the stock solution to avoid repeated freeze-thaw cycles. | |
| Cell line insensitivity: The cell line being used may not be sensitive to USP2 inhibition. | Research the expression levels of USP2 and Cyclin D1 in your cell line. Cell lines with high levels of USP2 and a dependency on Cyclin D1 for proliferation are more likely to be sensitive. | |
| High background in assays | DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept at a minimum, ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. |
| Inconsistent results | Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or the working solution. | When preparing the stock solution, ensure the this compound is completely dissolved in DMSO. Gentle warming and vortexing can aid dissolution. When preparing working solutions, vortex immediately after adding the stock to the medium. |
| Variability in cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for seeding plates to minimize variability. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 1.1 µM | USP2 biochemical assay | [2][4] |
| Kd | 5.2 µM | Direct binding to USP2 | [4] |
| Effective Concentration (Cell Viability) | 5-20 µM | LNCaP and MCF7 cells | [4] |
| Effective Concentration (Cyclin D1 reduction) | 10 µM | HCT116 and Mino cells | [4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range is 100 µM down to 0.1 µM (final concentrations will be 50 µM to 0.05 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Cyclin D1 Levels
This protocol describes how to assess the effect of this compound on Cyclin D1 protein expression.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin D1 and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for a specific time course (e.g., 2, 6, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the Cyclin D1 signal to the loading control.
-
Compare the Cyclin D1 levels in this compound-treated samples to the vehicle control.
-
Visualizations
Caption: this compound inhibits USP2, leading to Cyclin D1 degradation and cell cycle arrest.
Caption: Workflow for optimizing this compound concentration and validating its effect on Cyclin D1.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
how to avoid ML364 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing the USP2 inhibitor, ML364, in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound, particularly focusing on its precipitation in cell culture media.
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and how can I prevent it?
Answer:
This is a common issue when working with hydrophobic compounds like this compound. The primary reason for precipitation is the significant difference in solubility between the organic solvent (DMSO) and the aqueous cell culture medium. When the DMSO stock solution is diluted in the medium, the concentration of this compound may exceed its solubility limit in the aqueous environment, causing it to fall out of solution.
Here are several strategies to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3] Most cell lines can tolerate up to 1% DMSO, but it's always best to perform a dose-response curve to determine the maximum tolerated concentration for your specific cell line.[1]
-
Use a High-Concentration Stock Solution: Preparing a more concentrated stock solution of this compound in DMSO allows you to add a smaller volume to your culture medium to achieve the desired final concentration, thereby keeping the final DMSO percentage low.[1]
-
Stepwise Dilution: Instead of adding the this compound/DMSO stock directly to the full volume of your culture medium, try a stepwise dilution. First, add the stock solution to a small volume of pre-warmed medium, mix thoroughly, and then add this to the rest of your culture.
-
Pre-warm the Medium: Adding the compound to pre-warmed (37°C) media can sometimes help maintain solubility.
-
Gentle Agitation: After adding the this compound solution to the medium, gently swirl the flask or plate to ensure even distribution and prevent localized high concentrations that could lead to precipitation.
Question: What is the recommended solvent for preparing this compound stock solutions?
Answer:
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[4][5] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Question: What are the known solubility limits of this compound?
Answer:
| Solvent/Buffer | Solubility |
| DMSO | ≥ 50 mg/mL (≥ 96.61 mM)[4] |
| PBS (pH 7.4) | < 2 µM[6] |
| Assay Buffer (20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS) | 28.9 µM[6] |
Question: Can I store this compound working solutions in cell culture media?
Answer:
It is not recommended to store working solutions of this compound in cell culture media for extended periods. Due to its limited aqueous solubility, the compound is likely to precipitate over time, especially at lower temperatures. It is best practice to prepare fresh working solutions for each experiment.
Question: My this compound has precipitated in the stock vial. What should I do?
Answer:
If you observe precipitation in your DMSO stock solution, it may be due to the absorption of moisture by the DMSO or storage at a very low temperature. You can try to redissolve the compound by gently warming the vial in a 37°C water bath and vortexing. If the precipitate does not dissolve, the stock solution may be compromised.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol for Preparing this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of this compound stock solution needed. Ensure the final DMSO concentration in the culture medium will be below the tolerated limit for your cells (typically ≤ 0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound action.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
ML364 Technical Support Center: Troubleshooting Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling ML364, a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2). Due to its limited aqueous stability, proper handling is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] A stock solution of up to 50 mg/mL (96.61 mM) can be prepared in DMSO; sonication may be required to fully dissolve the compound.[1] For ease of use, a 10 mM stock solution in DMSO is commonly prepared.[1]
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Can this compound be dissolved in aqueous buffers?
A3: this compound has very low solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.4) is less than 2 µM.[2] Therefore, direct dissolution in aqueous solutions is not recommended for most applications.
Q4: I observed a precipitate in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur. Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved.[3] Always ensure the solution is clear before making dilutions.
Q5: My this compound precipitated when I diluted it into my cell culture medium. How can I prevent this?
A5: This is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, it is crucial to perform serial dilutions and ensure rapid mixing. Directly diluting a high-concentration DMSO stock into an aqueous medium can cause the compound to crash out of solution. A step-by-step protocol for preparing working solutions is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of this compound: The compound may have precipitated out of the working solution, lowering its effective concentration. 3. Incorrect final concentration: Errors in dilution calculations. | 1. Ensure stock solutions are stored correctly at -20°C or -80°C and are within the recommended shelf life.[1] Prepare fresh working solutions for each experiment. 2. Visually inspect the working solution for any precipitate. If observed, prepare a fresh solution using the recommended dilution protocol. Consider using pre-warmed media for dilution. 3. Double-check all dilution calculations. |
| Visible precipitate in the cell culture well after adding this compound. | 1. Poor solubility in media: The final concentration of this compound exceeds its solubility limit in the cell culture medium. 2. High final DMSO concentration: While DMSO aids solubility, high concentrations can be toxic to cells. | 1. Reduce the final concentration of this compound. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to minimize solvent effects and precipitation. 2. Optimize your dilution scheme to keep the final DMSO concentration as low as possible while maintaining the desired this compound concentration. |
| Variability between experimental replicates. | 1. Inhomogeneous working solution: this compound may not be evenly distributed in the working solution. 2. Inconsistent dilution technique: Minor differences in pipetting or mixing can lead to variability. | 1. Ensure the working solution is thoroughly mixed by vortexing before adding it to the cells. 2. Use calibrated pipettes and a consistent dilution and mixing technique for all replicates. |
Quantitative Data Summary
| Parameter | Solvent/Buffer | Value | Reference |
| Solubility | DMSO | 50 mg/mL (96.61 mM) | [1] |
| PBS (pH 7.4) | < 2 µM | [2] | |
| Assay Buffer (20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS) | 28.9 µM | [2] | |
| IC₅₀ (for USP2) | Biochemical Assay | 1.1 µM | [2] |
| Storage Stability (in DMSO) | -20°C | 1 year | [1] |
| -80°C | 2 years | [1] | |
| Stability in Assay Buffer | Room Temperature | Stable for > 48 hours | [2] |
Experimental Protocols
Protocol for Preparation of this compound Working Solution for in vitro Cell-Based Assays
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution: In a sterile microcentrifuge tube, perform a 1:100 dilution of the 10 mM this compound stock solution by adding 2 µL of the stock to 198 µL of pre-warmed complete cell culture medium. This will result in a 100 µM intermediate solution.
-
Vortex immediately: Immediately after adding the DMSO stock to the medium, vortex the tube for 10-15 seconds to ensure rapid and complete mixing. This step is critical to prevent precipitation.
-
Prepare the final working solution: Add the required volume of the 100 µM intermediate solution to your cell culture plate to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 111 µL of the 100 µM intermediate solution.
-
Mix gently: Gently swirl the plate to ensure even distribution of the compound in the well.
-
Include a solvent control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO to a separate set of cells.
Visualizations
This compound Mechanism of Action
This compound inhibits USP2, leading to the degradation of Cyclin D1 and subsequent cell cycle arrest.
Experimental Workflow for this compound Cell-Based Assay
Workflow for preparing and using this compound in cell-based assays, emphasizing key handling steps.
Troubleshooting Logic for this compound Instability
A logical workflow for troubleshooting common issues related to this compound instability in solution.
References
Technical Support Center: Interpreting Variable Results in ML364 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results during experiments with ML364, a selective inhibitor of Ubiquitin-Specific Protease 2 (USP2).
FAQs and Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments, leading to inconsistent or unexpected results.
FAQ 1: My IC50 value for this compound is different from the published data. What could be the reason?
Answer: Discrepancies in IC50 values are a common issue in in-vitro experiments and can be attributed to a variety of factors. Here are some potential reasons for the variability you are observing:
-
Cell Line Differences: The IC50 of a compound can vary significantly between different cell lines due to their unique genetic and proteomic profiles.[1] Even within the same cell line, passage number and culture conditions can lead to phenotypic drift and altered drug sensitivity.
-
Assay Conditions: The specifics of your experimental setup can impact the apparent potency of this compound. Factors such as cell seeding density, incubation time with the compound, and the type of viability assay used (e.g., MTT, CellTiter-Glo) can all influence the final IC50 value.[2]
-
Compound Handling and Stability: this compound has limited solubility in aqueous solutions and is typically dissolved in DMSO for stock solutions.[3] Improper storage or repeated freeze-thaw cycles of the stock solution can lead to compound degradation and reduced activity. Ensure the compound is fully dissolved and stored correctly.[4][5]
-
Data Analysis Methods: The mathematical model used to calculate the IC50 from your dose-response data can also introduce variability.[1]
Troubleshooting Steps:
-
Standardize Your Protocol: Ensure consistency in cell passage number, seeding density, treatment duration, and the viability assay protocol across all experiments.
-
Verify Compound Integrity: Use a fresh aliquot of this compound stock solution for each experiment to minimize the impact of degradation. Confirm the concentration of your stock solution.
-
Include Control Compounds: Run a reference compound with a well-established IC50 in your cell line alongside this compound to validate your assay system.
-
Review Data Analysis: Use a consistent and appropriate non-linear regression model to fit your dose-response curves and calculate the IC50 values.
Reference IC50 Values for this compound:
| Cell Line | Cancer Type | Assay | Reported IC50 (µM) |
| HCT116 | Colorectal Carcinoma | Biochemical (Lys-48-linked di-Ub) | 1.1[3] |
| HCT116 | Colorectal Carcinoma | In-cell ELISA (Cyclin D1) | ~3.6[4] |
| Mino | Mantle Cell Lymphoma | Cell Viability | Not explicitly stated, but active |
| LNCaP | Prostate Cancer | Cell Viability | Dose-dependent inhibition (5-20 µM)[4] |
| MCF7 | Breast Cancer | Cell Viability | Dose-dependent inhibition (5-20 µM)[4] |
FAQ 2: I am not observing the expected decrease in Cyclin D1 levels after this compound treatment. What should I check?
Answer: A lack of effect on Cyclin D1 levels could stem from several experimental factors. This compound is known to induce the degradation of Cyclin D1 by inhibiting USP2.[3][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Cyclin D1 results.
Detailed Troubleshooting Steps:
-
Confirm this compound Activity:
-
Solubility and Storage: Ensure your this compound stock solution in DMSO is properly stored at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[4][5] this compound has low aqueous solubility, so ensure it is fully in solution in your culture medium.[3]
-
Concentration: Verify the final concentration of this compound in your experiment. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
-
Cellular Factors:
-
USP2 Expression: Confirm that your cell line expresses USP2 at a sufficient level. You can check this via Western blot or by consulting literature databases.
-
Cell Proliferation State: The effect of this compound on Cyclin D1 may be more pronounced in actively proliferating cells. Ensure your cells are in the logarithmic growth phase during treatment.
-
-
Western Blot Protocol:
-
Antibody Quality: Use a validated antibody specific for Cyclin D1.[7][8][9]
-
Lysis Buffer and Protease Inhibitors: Use a lysis buffer that efficiently extracts nuclear proteins and always include a fresh protease inhibitor cocktail to prevent protein degradation during sample preparation.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
FAQ 3: My cell cycle analysis results after this compound treatment are inconsistent. How can I improve reproducibility?
Answer: this compound is expected to cause a G1 cell cycle arrest due to the degradation of Cyclin D1.[3] Variable results in flow cytometry-based cell cycle analysis can be due to sample preparation, staining, and data acquisition.
Key Considerations for Reproducible Cell Cycle Analysis:
-
Cell Fixation: Proper fixation is crucial for accurate DNA staining. Cold 70% ethanol is a commonly used and effective fixative.[10]
-
RNase Treatment: Propidium iodide (PI) can also bind to double-stranded RNA. Including RNase in your staining solution is essential to ensure that the fluorescence signal is proportional to the DNA content.[10]
-
Staining Consistency: Use a consistent staining protocol with optimized concentrations of PI and incubation times. Protect samples from light after staining.[11]
-
Flow Cytometer Setup: Ensure the flow cytometer is properly calibrated. Use a low flow rate for data acquisition to improve the precision of the DNA content measurement.[12]
-
Data Analysis: Use appropriate software to model the cell cycle phases and exclude cell doublets and debris from the analysis.[12]
Experimental Workflow for Cell Cycle Analysis:
Caption: A typical workflow for cell cycle analysis using flow cytometry.
FAQ 4: Could off-target effects of this compound be causing my variable results?
Answer: While this compound is a selective inhibitor of USP2, the possibility of off-target effects should be considered, especially at higher concentrations.
Known and Potential Off-Target Effects:
-
USP8 Inhibition: this compound has been shown to inhibit USP8 with an IC50 of 0.95 µM in a biochemical assay.[3] USP8 is involved in various cellular processes, including endosomal trafficking and receptor signaling.
-
Other Deubiquitinases (DUBs): The catalytic sites of DUBs can be similar, leading to the potential for cross-reactivity. It is advisable to consult the literature for selectivity profiling of this compound against a broader panel of DUBs if unexpected phenotypes are observed.
-
General Compound-Related Artifacts: At high concentrations, small molecules can cause non-specific effects such as aggregation or membrane disruption, leading to cytotoxicity that is independent of the intended target.
Strategies to Mitigate Off-Target Concerns:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., Cyclin D1 degradation) to minimize the likelihood of off-target engagement.
-
siRNA/shRNA Knockdown of USP2: The most rigorous way to confirm that your phenotype is due to USP2 inhibition is to reproduce the effect by genetically silencing USP2 using siRNA or shRNA.[13]
Signaling Pathway of this compound Action:
Caption: this compound inhibits USP2, leading to the degradation of Cyclin D1 and G1 cell cycle arrest.
Experimental Protocols
Protocol 1: Western Blot for Cyclin D1 Detection after this compound Treatment
Objective: To assess the effect of this compound on Cyclin D1 protein levels.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody[14]
-
Chemiluminescent substrate[14]
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane according to standard protocols.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin D1 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing Propidium Iodide and RNase A in PBS)[10]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each well into a falcon tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Cyclin D1 Monoclonal Antibody (AM29) (33-3500) [thermofisher.com]
- 9. Cyclin D1 antibody (26939-1-AP) | Proteintech [ptglab.com]
- 10. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin [mdpi.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Utilizing ML364 and its Inactive Analog for USP2 Inhibition Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML364, a selective inhibitor of Ubiquitin-Specific Peptidase 2 (USP2), and its structurally similar but inactive analog, which serves as a crucial negative control. This guide is intended for scientists and professionals in drug development and related fields to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its inactive analog?
This compound is a selective, reversible, and non-covalent inhibitor of USP2.[1][2][3] It functions by binding directly to USP2, thereby preventing it from deubiquitinating its substrates.[1][4] One key substrate of USP2 is Cyclin D1, a crucial regulator of the cell cycle.[1][2][4] By inhibiting USP2, this compound leads to the accumulation of ubiquitinated Cyclin D1, which is then targeted for degradation by the proteasome.[1] This reduction in Cyclin D1 levels results in cell cycle arrest and has an anti-proliferative effect on cancer cells.[1][2][4]
The inactive analog, also referred to as compound 2, is structurally similar to this compound but does not inhibit USP2 activity.[1][2] It is designed to be used as a negative control to differentiate the specific effects of USP2 inhibition by this compound from any potential off-target or non-specific effects of the chemical scaffold.[1]
Q2: Why is it critical to use the inactive analog as a negative control?
Using the inactive analog is essential for validating that the observed biological effects are a direct result of USP2 inhibition by this compound and not due to other factors. A proper negative control helps to:
-
Rule out off-target effects: The inactive analog allows researchers to distinguish between the biological consequences of inhibiting USP2 and any unintended interactions the chemical structure might have with other cellular components.
-
Control for solvent effects: Both the active compound and the inactive analog are typically dissolved in a solvent like DMSO. Using the inactive analog at the same concentration ensures that any observed effects are not due to the solvent itself.
-
Increase confidence in the results: By demonstrating a lack of activity with the inactive analog, the specificity of this compound for USP2 is strengthened, leading to more robust and publishable data.
Q3: What are the recommended working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, published studies have shown effective concentrations in the range of 5-20 µM for cell-based assays.[5] For instance, a concentration of 10 µM has been shown to effectively reduce Cyclin D1 protein levels in HCT116 and Mino cells.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound and its inactive analog?
For stock solutions, it is recommended to dissolve this compound and its inactive analog in DMSO. Stock solutions can typically be stored at -20°C or -80°C for extended periods.[5] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Due to the low aqueous solubility of this compound, it is crucial to ensure the compound is fully dissolved before adding it to cells.[1] If precipitation is observed, gentle warming or sonication may be used to aid dissolution.[5] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect observed with this compound. | Compound inactivity: The compound may have degraded due to improper storage. | Ensure proper storage of the stock solution at -20°C or -80°C. Prepare fresh working solutions for each experiment. |
| Low compound concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line insensitivity: The cell line being used may not be sensitive to USP2 inhibition. | Use a positive control cell line known to be sensitive to this compound, such as HCT116 or Mino cells. | |
| Incorrect experimental endpoint: The chosen endpoint may not be appropriate for detecting the effects of USP2 inhibition. | Measure a direct downstream target of USP2, such as Cyclin D1 protein levels, via Western blot. | |
| High background or non-specific effects observed. | Solvent effects: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level for the cells. |
| Off-target effects of the compound: The observed effects may not be due to USP2 inhibition. | Compare the results of this compound treatment with those of the inactive analog. The inactive analog should not produce the same effect. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Compound precipitation: this compound has low aqueous solubility and may precipitate out of solution. | Visually inspect the media for any signs of precipitation after adding the compound. Consider using a lower concentration or a different formulation if solubility is an issue. | |
| Unexpected results with the inactive analog. | Compound activity: In rare cases, the "inactive" analog may have some residual activity. | Verify the purity and identity of the inactive analog. If possible, test its activity in a biochemical assay against purified USP2. |
| Contamination: The inactive analog stock solution may be contaminated with the active compound. | Prepare fresh stock solutions of both compounds using separate, clean labware. |
Quantitative Data Summary
| Parameter | This compound | Inactive Analog (Compound 2) | Reference |
| USP2 Inhibition (IC50) | 1.1 µM | Inactive | [1][4] |
| Binding Affinity to USP2 (Kd) | 5.2 µM | Did not bind | [1][5] |
| Anti-proliferative Activity | Yes | No | [1][2] |
Experimental Protocols
Western Blot for Cyclin D1 Degradation
This protocol is designed to assess the effect of this compound on Cyclin D1 protein levels.
-
Cell Seeding: Seed cells (e.g., HCT116, Mino) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with this compound at various concentrations (e.g., 1, 5, 10, 20 µM), the inactive analog at the highest corresponding concentration, and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the Cyclin D1 signal to the loading control. Compare the levels of Cyclin D1 in this compound-treated cells to the vehicle and inactive analog-treated cells.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and the inactive analog. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value for this compound.
Visualizations
Signaling Pathway of USP2 and this compound
Caption: USP2 counteracts Cyclin D1 ubiquitination, preventing its degradation. This compound inhibits USP2, leading to Cyclin D1 degradation.
Experimental Workflow for Validating this compound Activity
Caption: Workflow for comparing the effects of this compound and its inactive analog on downstream cellular processes.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: ML364 Usage in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of ML364 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), with a reported IC50 of 1.1 µM in biochemical assays.[1][2] Its primary mechanism of action is the inhibition of USP2, which leads to the degradation of downstream targets, most notably Cyclin D1.[3][4] This degradation results in cell cycle arrest.[3][4]
Q2: What are the known cytotoxic effects of this compound?
In various cell lines, this compound has been shown to induce a dose-dependent decrease in cell viability.[1] The cytotoxic effects are linked to its mechanism of action and its impact on mitochondrial function. This compound can lead to an increase in mitochondrial reactive oxygen species (ROS) and a decrease in intracellular ATP levels.[1]
Q3: Is this compound expected to be toxic to primary cells?
While this compound has shown cytotoxicity in cancer cell lines, there is evidence to suggest it may have a lesser effect on some normal primary cells. One study found that a combination of this compound and TRAIL (TNF-related apoptosis-inducing ligand) did not induce significant morphological changes or apoptosis in normal human mesangial cells or human endothelial cells.[5] However, due to its effects on fundamental cellular processes like the cell cycle and mitochondrial function, some level of cytotoxicity in primary cells should be anticipated and experimentally determined.
Q4: What is a recommended starting concentration range for this compound in primary cells?
Specific concentration guidelines for primary cells are not well-established in the literature. For cancer cell lines, concentrations in the range of 5-20 µM have been used.[1] Given that primary cells can be more sensitive, it is recommended to start with a lower concentration range and perform a dose-response curve. A suggested starting range for primary cells would be 0.5 µM to 10 µM. It is crucial to determine the optimal, non-toxic concentration for your specific primary cell type and experimental duration.
Q5: Are there any known off-target effects of this compound?
Yes, this compound has been reported to inhibit USP8 with an IC50 of 0.95 µM, which is similar to its potency for USP2.[6] Researchers should be aware of this potential off-target activity, especially when interpreting results at higher concentrations.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell experiments.
| Issue | Potential Cause | Recommended Action |
| High levels of unexpected cell death in primary cultures. | This compound concentration is too high for the specific primary cell type. | Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) to determine the optimal non-toxic concentration. |
| Prolonged incubation time with this compound. | Conduct a time-course experiment to identify the appropriate incubation period that achieves the desired effect without significant cytotoxicity. | |
| Oxidative stress due to increased mitochondrial ROS. | Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced cell death. | |
| Variability in experimental results. | Inconsistent this compound concentration due to improper dissolution or storage. | Ensure this compound is fully dissolved in a suitable solvent like DMSO and stored correctly. Prepare fresh dilutions for each experiment. |
| Differences in primary cell health and passage number. | Use primary cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Observed effects are not consistent with USP2 inhibition. | Potential off-target effects, particularly at higher concentrations. | Consider the off-target inhibition of USP8. If possible, use a secondary, structurally different USP2 inhibitor to confirm that the observed phenotype is due to USP2 inhibition. |
| This compound degradation in culture medium. | Minimize the time between adding this compound to the medium and applying it to the cells. For long-term experiments, consider replenishing the medium with fresh this compound. |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits USP2, leading to increased ubiquitination and subsequent proteasomal degradation of Cyclin D1, resulting in cell cycle arrest.
Caption: A general workflow for determining the cytotoxic effects of this compound on primary cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Addressing ML364 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the USP2 inhibitor, ML364, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, cell-permeable small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2).[1] Its primary mechanism of action is the inhibition of USP2's deubiquitinating activity. This leads to the accumulation of ubiquitinated substrate proteins, targeting them for proteasomal degradation. A key substrate of USP2 is Cyclin D1, a crucial regulator of cell cycle progression.[2][3] By inhibiting USP2, this compound promotes the degradation of Cyclin D1, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of cancer cell proliferation.[2][3]
Q2: In which cancer cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated anti-proliferative effects in various cancer cell lines, including:
-
Colorectal Cancer: HCT116[2]
-
Mantle Cell Lymphoma: Mino[2]
-
Prostate Cancer: LNCaP
-
Breast Cancer: MCF-7[1]
-
Renal Carcinoma: Caki-1, ACHN[4]
-
Lung Carcinoma: A549[4]
Q3: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific studies on acquired resistance to this compound are limited, based on the mechanism of USP2 inhibition and general principles of drug resistance, several potential mechanisms can be hypothesized:
-
Upregulation of USP2: Increased expression of the target protein, USP2, could titrate out the inhibitor, requiring higher concentrations of this compound to achieve the same level of inhibition. Overexpression of USP2 has been linked to drug resistance in various cancers.[5]
-
Mutations in USP2: Mutations in the this compound binding site of USP2 could reduce the affinity of the inhibitor for its target, rendering it less effective.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of USP2 inhibition.
-
Increased Cyclin D1 Expression: Genomic amplification or transcriptional upregulation of the CCND1 gene (encoding Cyclin D1) could lead to Cyclin D1 levels that are too high for this compound-induced degradation to effectively halt cell cycle progression.[6][7]
-
Overexpression of Anti-Apoptotic Proteins: this compound can sensitize cancer cells to apoptosis.[4] Upregulation of anti-apoptotic proteins, such as those from the Bcl-2 family or Survivin, could counteract the pro-apoptotic effects of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
Q4: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies suggest that this compound can enhance the efficacy of other anti-cancer therapies. For example:
-
This compound sensitizes cancer cells to TRAIL-mediated apoptosis.[4][8]
-
Inhibition of USP2 has been shown to enhance the sensitivity of triple-negative breast cancer cells to doxorubicin (Adriamycin).[5][9]
-
Knockdown of USP2 increases the sensitivity of colorectal cancer cells to oxaliplatin and non-small cell lung cancer cells to cisplatin.[5]
These findings suggest that combination therapies with this compound could be a promising strategy to overcome resistance and improve treatment outcomes.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no effect of this compound on cell viability. | This compound degradation: Improper storage or handling. | Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| Suboptimal concentration: The IC50 value can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is 1-20 µM.[1] | |
| Cell line insensitivity: The cell line may have intrinsic resistance to USP2 inhibition. | Confirm USP2 expression in your cell line via Western blot or qPCR. If USP2 levels are low, the cell line may not be a suitable model. Consider using a positive control cell line known to be sensitive to this compound (e.g., HCT116, Mino). | |
| Development of acquired resistance: Prolonged exposure to this compound can lead to resistance. | See the "Investigating this compound Resistance" section below for experimental workflows to characterize resistant clones. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and media components can affect drug response. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. Use the same batch of media and supplements for all related experiments. |
| Inaccurate drug concentration: Errors in dilution or pipetting. | Carefully prepare and verify the concentrations of your this compound stock and working solutions. Use calibrated pipettes. | |
| Unexpected off-target effects. | This compound may have other targets: Although selective for USP2, high concentrations may inhibit other deubiquitinases like USP8.[12] | Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using a structurally distinct USP2 inhibitor as a control to confirm that the observed effects are due to USP2 inhibition. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Western Blot for Cyclin D1
This protocol is for assessing the effect of this compound on Cyclin D1 protein levels.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Cyclin D1
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting this compound-induced apoptosis.
Materials:
-
Cancer cells treated with this compound or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Investigating this compound Resistance: An Experimental Workflow
Caption: Workflow for investigating this compound resistance.
Signaling Pathways
This compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased cyclin D1 expression can mediate BRAF inhibitor resistance in BRAF V600E-mutated melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased cyclin D1 expression can mediate BRAF inhibitor resistance in BRAF V600E–mutated melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KUMEL Repository: this compound, USP2 Inhibitor, Sensitizes TRAIL-induced Apoptosis in Human Renal Carcinoma Caki Cells [kumel.medlib.dsmc.or.kr]
- 9. Inhibition of USP2 eliminates cancer stem cells and enhances TNBC responsiveness to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 12. The discovery of potent USP2/USP8 dual-target inhibitors for the treatment of breast cancer via structure guided optimization of this compound [pubmed.ncbi.nlm.nih.gov]
quality control and purity assessment of ML364
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the quality control, purity assessment, and effective use of ML364, a selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-covalent small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB).[1][2][3] It functions by binding to USP2 (Kd = 5.2 μM) and inhibiting its enzymatic activity (IC50 = 1.1 μM).[1][2] This inhibition prevents the removal of ubiquitin from target proteins, leading to their degradation by the proteasome. A key substrate of USP2 is Cyclin D1; by promoting its degradation, this compound causes cell cycle arrest and exhibits anti-proliferative effects in cancer cell models.[2][4]
Q2: What is the recommended storage procedure for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations are as follows:
-
Solid Form: Store at -20°C for up to 3 years.[5]
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][5][6][7] For in vivo experiments, it is recommended to use freshly prepared solutions.[1]
Q3: What is the solubility of this compound in common solvents?
A3: this compound has limited aqueous solubility but is readily soluble in organic solvents.
-
DMSO: Soluble up to 60 mg/mL.[5]
-
PBS (pH 7.4): Low solubility (<2 μM).[2] Due to its low solubility in aqueous buffers, it is standard practice to prepare a high-concentration stock solution in DMSO and then dilute it into the final aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and below the threshold for cellular toxicity.
Q4: Is this compound selective for USP2?
A4: this compound is highly selective for USP2. However, it also shows inhibitory activity against the closely related deubiquitinase USP8 (IC50 = 0.95 μM).[2][5] It has been shown to be inactive against other proteases like caspase 6, caspase 7, MMP1, MMP9, and USP15.[2][5] It also showed no binding activity when tested against a panel of 102 kinases.[5]
Quality Control and Purity Assessment
Ensuring the purity and identity of this compound is critical for reproducible experimental results. The primary analytical methods used are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is standard for biological assays.[2]
Table 1: Physicochemical and Purity Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C24H18F3N3O3S2 | [5] |
| Molecular Weight | 517.54 g/mol | [5] |
| Purity (Typical) | >95% (often >99%) | [1][2] |
| Appearance | Crystalline solid / powder | [5] |
| CAS Number | 1991986-30-1 | [1] |
Experimental Protocols
1. Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the purity of an this compound sample based on published methodologies.[2]
-
Instrumentation: Agilent HPLC system with a diode array detector or equivalent.
-
Column: Phenomenex Luna C18 (3 μm, 3 x 75 mm) or equivalent C18 column.
-
Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.025% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 50°C.
-
Gradient:
-
Start at 4% Mobile Phase B.
-
Linear gradient to 100% Mobile Phase B over 7 minutes.
-
-
Run Time: 8 minutes.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to an appropriate concentration (e.g., 20 μM) with a 50:50 mixture of Mobile Phase A and B.
-
Inject 5-10 µL of the sample onto the column.
-
Acquire the chromatogram.
-
Calculate purity by determining the area percentage of the main peak relative to the total area of all observed peaks.
-
2. Protocol: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of this compound.
-
Instrumentation: Agilent 6130 mass spectrometer with electrospray ionization (ESI) or equivalent.
-
LC Method: Use the RP-HPLC method described above.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3000 V.
-
Fragmentor Voltage: 70 V.
-
-
Procedure:
-
Perform the LC separation as described previously.
-
Divert the column eluent to the ESI source of the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
Confirm the presence of the expected ion for this compound ([M+H]+ ≈ 518.5 m/z).
-
Troubleshooting Guide
Problem 1: Low or no biological activity observed in cell-based assays.
-
Question: My this compound treatment did not result in the expected phenotype (e.g., no decrease in Cyclin D1 levels or no cell cycle arrest). What could be the cause?
-
Answer:
-
Compound Purity/Integrity: Verify the purity of your this compound batch using HPLC (see protocol above). Ensure the compound has not degraded due to improper storage. Long-term storage in solution, especially at room temperature, can lead to degradation.
-
Solubility Issues: this compound has poor aqueous solubility.[2] If the compound precipitates in your cell culture medium, the effective concentration will be much lower than intended. Try pre-diluting the DMSO stock in warm medium and vortexing gently before adding to cells. Visually inspect for precipitation under a microscope.
-
Cell Line Specificity: The effect of this compound is dependent on the cellular context, particularly the reliance of the cell line on USP2 for regulating key proteins like Cyclin D1. Confirm that your cell line expresses USP2 and that Cyclin D1 is relevant to its proliferation.[2]
-
Incorrect Dosage or Treatment Time: Perform a dose-response and time-course experiment. Effects on Cyclin D1 levels have been observed within 2-24 hours with concentrations of 5-20 μM.[1]
-
Problem 2: this compound precipitates out of solution during the experiment.
-
Question: I observed precipitation after diluting my this compound DMSO stock into my aqueous buffer/medium. How can I prevent this?
-
Answer:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound if your experiment allows.
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a small volume of a co-solvent (if compatible with your system) or directly into the assay buffer, ensuring rapid mixing.
-
Use of Surfactants or Co-solvents: For in vivo or certain in vitro preparations, co-solvents like PEG300 or surfactants like Tween-80 can be used to improve solubility.[5] However, always run a vehicle control to ensure these additives do not affect your experimental outcome.
-
Sonication/Heating: Gentle heating or sonication can sometimes help dissolve precipitates that form during preparation, but this should be done cautiously to avoid compound degradation.[1]
-
Problem 3: Unexpected cytotoxicity or off-target effects are observed.
-
Question: I'm seeing more cell death than expected, or results that don't align with USP2 inhibition. What should I check?
-
Answer:
-
Vehicle Control: Ensure you have a proper vehicle control (e.g., cells treated with the same final concentration of DMSO). High concentrations of DMSO can be toxic to cells.
-
Inhibition of USP8: this compound is known to inhibit USP8 with similar potency to USP2.[2][5] Review the literature to determine if USP8 inhibition could explain the observed phenotype in your model system.
-
Mitochondrial Effects: this compound has been reported to increase levels of mitochondrial reactive oxygen species (ROS) and decrease intracellular ATP.[1] These effects can contribute to cytotoxicity and should be considered when interpreting results.
-
Purity Check: Impurities in a synthesized batch of this compound could have their own biological activities. Re-verify the purity of your compound.
-
Diagrams and Workflows
Caption: Signaling pathway of this compound action.
Caption: Quality control workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin Specific Protease 2: Structure, Isoforms, Cellular Function, Related Diseases and Its Inhibitors [techscience.com]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
Validation & Comparative
ML364 in the Spotlight: A Comparative Guide to USP2 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML364 and other Ubiquitin-Specific Protease 2 (USP2) inhibitors, supported by experimental data and detailed protocols. We delve into the performance of these molecules in cancer research, offering a clear perspective on their current standing and future potential.
Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme, has emerged as a compelling target in oncology. Its role in stabilizing key proteins involved in cell cycle progression and apoptosis resistance has positioned its inhibitors as a promising new class of anti-cancer agents. Among these, this compound has been extensively studied. This guide will compare this compound with other known USP2 inhibitors, presenting available data to aid in the selection and application of these compounds in cancer research.
Performance Comparison of USP2 Inhibitors
A direct head-to-head comparison of USP2 inhibitors in the same experimental settings is limited in the current literature. However, by compiling data from various studies, we can provide an overview of their individual performance characteristics.
| Inhibitor | Target(s) | IC50 (USP2) | Kd (USP2) | Cell-Based Activity | Notable Findings in Cancer Research |
| This compound | USP2, USP8[1] | 1.1 µM (in vitro)[1][2] | 5.2 µM[2] | Induces cell cycle arrest and apoptosis; sensitizes cancer cells to TRAIL-mediated cell death[3]. | Downregulates cyclin D1 and survivin[1][3]; shows anti-proliferative activity in colorectal cancer and mantle cell lymphoma[1]. |
| LCAHA | USP2a | Not reported | Not reported | Induces G0/G1 arrest in human colon cancer cells. | Decreases the expression of cyclin D1. |
| STD1T | USP2 | 3.3 µM | Not reported | Not reported | Identified as a selective USP2 inhibitor. |
Note: The data presented above is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Key Signaling Pathways Targeted by USP2 Inhibitors
USP2 inhibitors primarily exert their anti-cancer effects by modulating the stability of key oncoproteins. Two of the most well-characterized pathways are the USP2-Cyclin D1 axis and the USP2-Survivin axis.
USP2-Cyclin D1 Signaling Pathway
USP2 directly deubiquitinates and stabilizes Cyclin D1, a crucial regulator of the G1/S phase transition in the cell cycle.[4] Inhibition of USP2 leads to the degradation of Cyclin D1, resulting in cell cycle arrest.
Caption: USP2-Cyclin D1 signaling pathway.
USP2-Survivin Signaling Pathway
USP2 also regulates the stability of Survivin, an inhibitor of apoptosis protein (IAP).[3] By deubiquitinating Survivin, USP2 prevents its degradation and promotes cancer cell survival. USP2 inhibitors can reverse this effect, leading to increased apoptosis.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparing USP2 Inhibition: A Guide to ML364 Efficacy vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of targeting Ubiquitin-Specific Protease 2 (USP2) is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of two primary methods for USP2 inhibition: the small molecule inhibitor ML364 and siRNA-mediated gene knockdown. We present a side-by-side analysis of their efficacy, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Executive Summary
Both this compound and siRNA targeting USP2 have demonstrated efficacy in promoting the degradation of key downstream substrates, notably survivin and cyclin D1, leading to increased apoptosis and cell cycle arrest in cancer cell lines. While this compound offers a rapid and dose-dependent method for inhibiting USP2's enzymatic activity, siRNA provides a highly specific approach to reduce USP2 protein expression. The choice between these methods will depend on the specific experimental goals, duration of inhibition required, and the desire to distinguish between enzymatic inhibition and protein depletion.
Quantitative Data Comparison
The following tables summarize the quantitative data on the efficacy of this compound and USP2 siRNA from various studies. It is important to note that direct comparisons should be made with caution when data is collated from different studies, as experimental conditions may vary.
| Parameter | This compound | Cell Line | Reference |
| IC50 | 1.1 µM (biochemical assay) | - | [1] |
| Cell Viability | Dose-dependent decrease (5-20 µM) | LnCAP, MCF7 | [2] |
| Cyclin D1 Levels | Time- and dose-dependent reduction | HCT116, Mino | [2] |
| Survivin Levels | Significant decrease (2 µM) | Caki-1 | [3][4] |
| Apoptosis (Sub-G1) | Increased with TRAIL co-treatment | Caki-1, ACHN | [3] |
Table 1: Quantitative Efficacy of this compound. This table summarizes the key efficacy parameters of the USP2 inhibitor this compound in various cancer cell lines.
| Parameter | USP2 siRNA | Cell Line | Reference |
| Knockdown Efficiency | ~70-90% mRNA reduction | General | [5][6] |
| USP2 Protein Levels | Significantly reduced | HCT116 | [7] |
| Cyclin D1 Levels | Destabilized and reduced | HCT116 | [7] |
| Survivin Levels | Significant downregulation | Caki-1 | [3][8] |
| Apoptosis | Increased sensitivity to TRAIL | Caki-1 | [3] |
Table 2: Quantitative Efficacy of USP2 siRNA Knockdown. This table outlines the typical efficiency and downstream effects of siRNA-mediated USP2 knockdown.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the USP2 signaling pathway and a typical experimental workflow for comparing this compound and USP2 siRNA.
Caption: USP2 signaling pathway and points of intervention.
Caption: A typical experimental workflow for comparison.
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol is used to determine the protein levels of USP2, survivin, and cyclin D1 following treatment with this compound or USP2 siRNA.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against USP2, survivin, cyclin D1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Densitometry analysis of the bands can be performed using software like ImageJ to quantify protein levels relative to the loading control.
-
siRNA Transfection for USP2 Knockdown
This protocol describes the transient knockdown of USP2 expression using small interfering RNA.
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
In separate tubes, dilute the USP2 siRNA and a non-targeting control siRNA in serum-free medium.
-
In another set of tubes, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in fresh serum-free medium.
-
Incubate for 4-6 hours.
-
-
Post-Transfection:
-
Replace the transfection medium with complete growth medium.
-
Incubate the cells for 48-72 hours before harvesting for downstream analysis (e.g., Western Blot, apoptosis assay).
-
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis and necrosis.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Conclusion
Both this compound and siRNA-mediated knockdown are effective tools for studying the function of USP2. This compound provides a means to rapidly and reversibly inhibit the enzymatic function of USP2, making it suitable for studying acute effects and for potential therapeutic applications. In contrast, siRNA offers a highly specific method to deplete USP2 protein levels, which is ideal for confirming that the observed phenotype is a direct result of the loss of the USP2 protein. The choice of method should be guided by the specific research question, with the understanding that both approaches have been shown to effectively induce degradation of USP2 substrates and trigger downstream cellular events like apoptosis and cell cycle arrest. For comprehensive studies, employing both methods can provide complementary and robust data to validate the role of USP2 in a given biological context.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of USP2 Enhances TRAIL-Mediated Cancer Cell Death through Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 6. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating ML364 On-Target Effects with Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor ML364 with genetic knockout of its target, Ubiquitin Specific Peptidase 2 (USP2). By presenting supporting experimental data and detailed protocols, this document serves as a resource for validating the on-target effects of this compound, a critical step in drug development and mechanistic studies.
Introduction
This compound is a potent and selective inhibitor of USP2, a deubiquitinase that plays a crucial role in regulating the stability of key cellular proteins involved in cell cycle progression and apoptosis.[1][2][3] Specifically, USP2 removes ubiquitin chains from substrates such as Cyclin D1 and Survivin, thereby rescuing them from proteasomal degradation.[4][5] Inhibition of USP2 by this compound leads to the accumulation of ubiquitinated substrates and their subsequent degradation, resulting in cell cycle arrest and apoptosis in cancer cells.[2][6]
To ensure that the observed cellular effects of this compound are a direct consequence of USP2 inhibition and not due to off-target activities, it is imperative to compare its phenotypic consequences with those of genetic ablation of USP2.[7] CRISPR/Cas9-mediated gene knockout provides a specific and permanent method to eliminate USP2 function, serving as the gold standard for on-target validation.[5]
Performance Comparison: this compound vs. USP2 Genetic Knockout
This section summarizes the expected experimental outcomes when treating cells with this compound versus genetically knocking out USP2. The data presented is a synthesis of findings from multiple studies.
| Assay | This compound Treatment | USP2 Knockout (CRISPR/Cas9) | Control (Vehicle/Scrambled gRNA) |
| USP2 Activity | Decreased | Abolished | No change |
| Cyclin D1 Protein Levels | Decreased | Decreased | No change |
| Survivin Protein Levels | Decreased | Decreased | No change |
| Cell Viability/Proliferation | Decreased | Decreased | No change |
| Cell Cycle Analysis | G1 phase arrest | G1 phase arrest | Normal progression |
| Apoptosis | Increased | Increased | Basal levels |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of USP2
This protocol outlines the generation of a stable USP2 knockout cell line using CRISPR/Cas9 technology.
Materials:
-
Human cancer cell line (e.g., HCT116, Caki-1)
-
Lentiviral vector co-expressing Cas9 and a puromycin resistance gene (e.g., pLentiCRISPRv2)
-
USP2-targeting single guide RNA (sgRNA) sequences (design using tools like CHOPCHOP)
-
Scrambled (non-targeting) sgRNA control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin
-
Polybrene
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Protein lysis buffer
-
Antibodies: anti-USP2, anti-GAPDH (loading control)
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the USP2 gene.
-
Synthesize and clone the sgRNA oligonucleotides into the lentiviral CRISPR vector according to the manufacturer's protocol.
-
Verify the correct insertion by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the USP2-targeting or scrambled sgRNA-containing lentiviral vector and the packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells and allow them to adhere overnight.
-
Transduce the cells with the lentiviral particles in the presence of Polybrene (8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection of Knockout Cells:
-
Replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration.
-
Select for 7-10 days until all non-transduced cells are eliminated.
-
Expand the puromycin-resistant cell population.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the knockout and control cell populations. Amplify the region surrounding the sgRNA target site by PCR and analyze by Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to confirm the absence of USP2 protein expression.
-
Western Blot Analysis for Cyclin D1 and Survivin
This protocol details the procedure for measuring the protein levels of Cyclin D1 and Survivin following this compound treatment or USP2 knockout.
Materials:
-
USP2 knockout and control cell lines
-
This compound
-
DMSO (vehicle control)
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-Survivin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
For this compound treatment, seed wild-type cells and treat with the desired concentration of this compound or DMSO for 24-48 hours.
-
For knockout validation, culture the USP2 knockout and control cell lines.
-
Wash cells with cold PBS and lyse with protein lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, Survivin, and GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Visualizations
Signaling Pathway of USP2 and Points of Intervention
Caption: USP2 signaling pathway and intervention points for this compound and CRISPR/Cas9.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound on-target effects using genetic controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. USP2-Related Cellular Signaling and Consequent Pathophysiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
A Head-to-Head Comparison: ML364 Versus LLK203 in the Inhibition of USP2 and USP8
In the landscape of cancer therapeutics, the inhibition of deubiquitinating enzymes (DUBs) has emerged as a promising strategy. Among these, Ubiquitin-Specific Protease 2 (USP2) and Ubiquitin-Specific Protease 8 (USP8) have garnered significant attention due to their roles in stabilizing key oncoproteins. This guide provides a detailed comparison of two prominent dual inhibitors of USP2 and USP8: ML364 and its derivative, LLK203. LLK203 has been identified as a more potent successor to this compound, exhibiting enhanced inhibitory activity.[1][2] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the potency, experimental validation, and signaling pathways associated with these two compounds.
Quantitative Performance: A Comparative Analysis
Experimental data demonstrates the superior potency of LLK203 in comparison to its parent compound, this compound. LLK203 exhibits a four-fold increase in inhibitory activity against USP2 and a nine-fold increase against USP8 when compared to this compound.[2] The half-maximal inhibitory concentrations (IC50) for each compound against both proteases are summarized below.
| Compound | Target | IC50 (µM) |
| This compound | USP2 | 1.1[3][4] |
| USP8 | 0.95[3] | |
| LLK203 | USP2 | 0.89[5] |
| USP8 | 0.52[5] |
Delving into the Experimental Protocols
The determination of the inhibitory potential of this compound and LLK203 relies on robust biochemical assays. Below are the detailed methodologies employed in the key experiments cited in this guide.
Biochemical Assay for Inhibitor Potency (IC50 Determination)
A common method to assess the potency of USP2 and USP8 inhibitors is through an in vitro enzymatic assay utilizing a fluorogenic substrate.
Principle: The assay measures the cleavage of a quenched fluorescent substrate by the deubiquitinase. In the presence of an inhibitor, the enzymatic activity is reduced, resulting in a lower fluorescent signal.
Protocol:
-
Enzyme Preparation: Recombinant human USP2 and USP8 enzymes are purified.
-
Substrate: An internally quenched fluorescent di-ubiquitin substrate (e.g., Di-Ub IQF) or a ubiquitin-rhodamine110 substrate is used.[3]
-
Assay Buffer: A suitable buffer is prepared to maintain optimal enzyme activity (e.g., 20 mM Tris, pH 8, 2 mM β-mercaptoethanol, 0.05% CHAPS).[3]
-
Inhibitor Preparation: this compound and LLK203 are serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: The reaction is initiated by mixing the enzyme, the inhibitor at various concentrations, and the fluorescent substrate in a microplate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C).
-
Fluorescence Reading: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the reaction. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
The Underlying Mechanisms: Signaling Pathways
USP2 and USP8 play critical roles in oncogenesis by deubiquitinating and thereby stabilizing a range of proteins involved in cell proliferation and survival, including HER2, ERα, and Cyclin D1. Inhibition of USP2 and USP8 by this compound and LLK203 leads to the ubiquitination and subsequent proteasomal degradation of these key substrates, ultimately resulting in cell cycle arrest and reduced tumor growth.[2][3]
The experimental workflow for assessing the cellular effects of these inhibitors typically involves treating cancer cell lines with the compounds and observing the downstream consequences.
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo potential of these inhibitors. LLK203, in particular, has shown potent efficacy in a 4T1 homograft mouse model of breast cancer, significantly reducing tumor growth while maintaining a low toxicity profile.[2] While this compound has been shown to sensitize breast cancer xenografts to other treatments, the development of more potent derivatives like LLK203 was pursued to enhance in vivo activity.
References
A Researcher's Guide to Investigating USP2 Function: A Comparative Analysis of Methods Beyond ML364
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Ubiquitin-Specific Protease 2 (USP2), the small molecule inhibitor ML364 has been a valuable tool. However, a comprehensive understanding of USP2's biological functions and its therapeutic potential necessitates a broader methodological toolkit. This guide provides an objective comparison of alternative approaches to study USP2, complete with experimental data, detailed protocols, and visual workflows to empower your research.
The exploration of USP2 function extends beyond chemical inhibition, with genetic methods and protein-protein interaction analyses offering complementary insights. Each approach presents distinct advantages and limitations, and the optimal choice depends on the specific research question.
Small Molecule Inhibitors: An Expanding Arsenal
While this compound is a well-characterized USP2 inhibitor, several other compounds have been identified, offering a range of potencies and specificities. The table below summarizes the quantitative data for various USP2 inhibitors.
| Inhibitor | IC50 (USP2) | Notes |
| This compound | 1.1 µM[1][2] | A selective, non-covalent inhibitor that induces cyclin D1 degradation and cell cycle arrest.[1][2] |
| 6-thioguanine (6-TG) | 40 µM[2][3] | An anti-leukemia drug that acts as a non-competitive, slow-binding inhibitor of USP2.[3] |
| Compound 14 | 250 nM[4] | A reversible, non-competitive inhibitor with selectivity that can be modulated by halogen substitution.[4] |
| Z93 | 9.67 µM (in Jurkat cells), 11.8 µM (in MOLT-4 cells)[5][6] | A novel inhibitor identified through in-silico screening with demonstrated cytotoxicity in T-ALL cell lines.[5][6] |
| NSC632839 | 45 µM[2] | A non-selective isopeptidase inhibitor that also targets USP7 and SENP2.[2][7] |
| Shionone | Not specified | A natural compound identified as a USP2 inhibitor that can suppress tumor cell proliferation.[2] |
| Q29 | Effective at 5 µM[7] | An ortho quinone that irreversibly oxidizes the catalytic cysteine of USP2.[7] |
| Chalcone Derivatives (AM146, RA-9, RA-14) | Not specified | Inhibit multiple USPs including USP2, USP5, and USP8, and affect tumor cell proliferation.[7] |
Experimental Protocol: In Vitro Deubiquitinase (DUB) Assay
This protocol describes a common method to assess the inhibitory activity of a compound against USP2 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human USP2 enzyme
-
Fluorogenic DUB substrate (e.g., Ub-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the 384-well plate, add the assay buffer.
-
Add the test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the recombinant USP2 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Genetic Approaches: Precision in Targeting USP2
Genetic methods, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, offer high specificity in studying the loss-of-function phenotypes of USP2.
siRNA-Mediated Knockdown
Short interfering RNAs (siRNAs) can be designed to specifically target and degrade USP2 mRNA, leading to a transient reduction in protein expression.[8][9] This approach is useful for studying the acute effects of USP2 depletion in cell culture models.
Experimental Protocol: siRNA Transfection for USP2 Knockdown
-
Reagents and Materials:
-
USP2-specific siRNA duplexes (a pool of 3 target-specific siRNAs is recommended for higher efficacy)[10]
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cells to be transfected (e.g., HCT116, MCF-7)
-
6-well plates
-
Growth medium (antibiotic-free)
-
-
Procedure:
-
One day before transfection, seed the cells in 6-well plates with antibiotic-free growth medium to achieve 60-80% confluency on the day of transfection.[11]
-
On the day of transfection, dilute the USP2 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubate the cells for 24-72 hours.
-
Harvest the cells to assess USP2 knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels).
-
CRISPR/Cas9-Mediated Knockout
For a complete and permanent loss of USP2 function, CRISPR/Cas9 technology can be employed to introduce targeted mutations in the USP2 gene, leading to a functional knockout.
Experimental Protocol: Generating USP2 Knockout Cells using CRISPR/Cas9
-
Reagents and Materials:
-
Expression plasmid encoding Cas9 nuclease and a guide RNA (gRNA) targeting a critical exon of the USP2 gene.
-
Alternatively, purified Cas9 protein and in vitro transcribed gRNA.
-
Donor DNA template with a selection marker (e.g., puromycin resistance gene) flanked by homology arms to the USP2 locus (for homology-directed repair-based knockout).
-
Lipofection reagent for plasmid transfection or electroporation cuvettes for ribonucleoprotein (RNP) delivery.
-
Target cell line.
-
Puromycin or other selection agent.
-
Single-cell cloning supplies (e.g., 96-well plates).
-
-
Procedure:
-
Design and clone a gRNA sequence targeting an early exon of USP2 into a Cas9 expression vector.
-
Transfect the target cells with the Cas9/gRNA plasmid (and donor template if applicable).
-
After 24-48 hours, apply the selection agent (e.g., puromycin) to select for successfully transfected cells.
-
Expand the surviving cells and perform single-cell cloning to isolate individual cell colonies.
-
Expand the single-cell clones and screen for USP2 knockout by genomic DNA sequencing to identify indel mutations and by Western blotting to confirm the absence of USP2 protein.
-
Probing Protein-Protein Interactions
Understanding the function of USP2 also involves identifying its substrates and interacting partners. Co-immunoprecipitation is a widely used technique for this purpose.
Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Identify USP2 Interactors
-
Reagents and Materials:
-
Cell lysate from cells expressing endogenous or overexpressed tagged-USP2.
-
Co-IP lysis buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease/phosphatase inhibitors).
-
Antibody against USP2 or the epitope tag.
-
Control IgG antibody (from the same species as the primary antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (similar to lysis buffer but with a lower detergent concentration).
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
-
Procedure:
-
Lyse the cells and pre-clear the lysate by incubating with control IgG and protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-USP2 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification of novel interactors.
-
Visualizing USP2 in Cellular Pathways and Experimental Designs
Figure 1: Key signaling pathways regulated by USP2.
Figure 2: Comparative workflow for studying USP2 function.
Figure 3: Methodologies for investigating USP2 function.
Future Directions: The Quest for Activity-Based Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomics approach to identify and quantify the active state of enzymes within complex biological systems. The development of specific activity-based probes (ABPs) for USP2 would represent a significant advancement in the field, allowing for direct measurement of USP2's catalytic activity in its native environment. While ABPs have been developed for other deubiquitinases, specific and widely available probes for USP2 remain an area of active research. The generation of such tools would enable more nuanced studies of USP2 regulation and facilitate the discovery of novel, highly selective inhibitors.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubiquitin Specific Protease 2: Structure, Isoforms, Cellular Function, Related Diseases and Its Inhibitors [techscience.com]
- 3. Targeting the deubiquitinase USP2 for malignant tumor therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of novel human USP2 inhibitor and its putative role in treatment of COVID-19 by inhibiting SARS-CoV-2 papain-like (PLpro) protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. scbt.com [scbt.com]
A Comparative Guide to the Cross-Reactivity Profile of ML364
For researchers and professionals in drug development, the selectivity of a chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. This guide provides a detailed comparison of the cross-reactivity profile of ML364, a known inhibitor of Ubiquitin-Specific Protease 2 (USP2), against other deubiquitinating enzymes (DUBs) and other protein classes.
Introduction to this compound
This compound is a small molecule inhibitor identified as a potent and reversible agent targeting USP2, a deubiquitinase involved in regulating the stability of key cellular proteins.[1][2] By inhibiting USP2, this compound can accelerate the degradation of substrates like Cyclin D1, leading to cell cycle arrest, which makes it a valuable tool for studying cancer biology and DNA repair pathways.[1][3] Its utility as a chemical probe is critically dependent on its selectivity for USP2 over other cellular proteases.
Selectivity and Cross-Reactivity Profile of this compound
The selectivity of this compound has been evaluated against a panel of other proteases, including other members of the USP family. The data reveals that while this compound is a potent inhibitor of USP2, it also exhibits activity against USP8. However, it shows minimal to no activity against several other tested proteases.
Table 1: Inhibitory Activity of this compound Against a Panel of Proteases
| Enzyme Target | IC50 (µM) | Notes |
| USP2 | 1.1 | Primary target. Inhibition of Lys-48-linked di-ubiquitin substrate cleavage.[1][2][4] |
| USP8 | 0.95 | Significant off-target activity noted due to active site similarity with USP2.[1] |
| USP15 | Inactive | No significant inhibition observed.[1] |
| Caspase 6 | Inactive | No significant inhibition observed.[1] |
| Caspase 7 | Inactive | No significant inhibition observed.[1] |
| MMP1 | Inactive | No significant inhibition observed.[1] |
| MMP9 | Inactive | No significant inhibition observed.[1] |
Furthermore, to assess broader selectivity, this compound was screened against a large panel of 102 kinases. At a concentration of 10 µM, this compound showed no binding to any of the kinases tested, indicating a high degree of selectivity over this major class of enzymes.[1]
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of this compound against a DUB, based on the methodologies used in its characterization.[1]
Biochemical DUB Inhibition Assay (IC50 Determination)
Objective: To measure the concentration-dependent inhibition of a DUB enzyme (e.g., USP2) by a small molecule inhibitor (e.g., this compound).
Materials:
-
Recombinant human DUB enzyme (e.g., USP2)
-
Internally quenched fluorescent di-ubiquitin substrate (e.g., Lys-48-linked Di-Ub IQF)
-
This compound and other test compounds
-
Assay Buffer: 20 mM Tris (pH 8.0), 2 mM β-mercaptoethanol, 0.05% CHAPS
-
DMSO for compound dilution
-
384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the stock solutions into assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant DUB enzyme to the desired working concentration in cold assay buffer.
-
Assay Reaction: a. Dispense a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO vehicle) into the wells of the 384-well plate. b. Add the diluted enzyme solution (e.g., 5 µL) to each well containing the compound and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. To initiate the enzymatic reaction, add the fluorescent di-ubiquitin substrate solution (e.g., 10 µL) to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., Excitation at 340 nm, Emission at 420 nm). Measurements should be taken at regular intervals (e.g., every 60 seconds) for a duration of 30-60 minutes to determine the initial reaction velocity (V₀).
-
Data Analysis: a. Plot the fluorescence signal over time for each well to calculate the initial velocity of the reaction. b. Normalize the velocities of the this compound-treated wells to the DMSO control wells (representing 100% activity). c. Plot the normalized percent inhibition against the logarithm of the this compound concentration. d. Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
Signaling Pathway and Mechanism of Action
This compound inhibits USP2, thereby preventing the deubiquitination of its substrate proteins. This leads to an accumulation of ubiquitinated substrates, which are then targeted for degradation by the proteasome. A key substrate of USP2 is Cyclin D1, a critical regulator of the cell cycle.
Caption: Mechanism of this compound action on the USP2-Cyclin D1 axis.
Conclusion
This compound is a potent inhibitor of USP2 with an IC50 in the low micromolar range. While it demonstrates high selectivity against many other proteases and a large panel of kinases, its significant activity against USP8 should be considered when interpreting experimental results. For studies focused on USP2, this compound serves as a valuable chemical probe, but appropriate controls and validation experiments, such as genetic knockdown of USP2, are recommended to confirm that the observed phenotype is on-target.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating the Downstream Effects of ML364: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML364's performance in modulating its downstream targets, supported by experimental data and detailed protocols. This compound is a selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle progression and apoptosis. This guide focuses on the validation of this compound's effects on two key downstream targets: Cyclin D1 and Survivin.
Executive Summary
This compound effectively induces the degradation of its downstream targets, Cyclin D1 and Survivin, leading to cell cycle arrest and increased sensitivity to apoptosis in cancer cells. This is achieved through the specific inhibition of USP2's deubiquitinating activity. Experimental validation using techniques such as Western blotting and flow cytometry confirms these effects. When compared to other USP2 inhibitors like 6-thioguanine, this compound demonstrates potent activity at lower concentrations. This guide provides the necessary data and protocols to evaluate and compare the efficacy of this compound in your research.
Caption: Workflow for validating this compound's effect on Cyclin D1 and Survivin.
ML364 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor ML364 in combination with other therapeutic agents for cancer treatment. This compound is a selective inhibitor of the deubiquitinase USP2, a key regulator of cell cycle progression and apoptosis. By inhibiting USP2, this compound promotes the degradation of oncogenic proteins, such as cyclin D1 and survivin, leading to cell cycle arrest and programmed cell death.[1][2] This guide will focus on the synergistic effects of this compound when combined with other chemotherapy drugs, with a particular focus on its well-documented interaction with TNF-related apoptosis-inducing ligand (TRAIL).
Performance Comparison: this compound in Combination Therapy
The efficacy of this compound as a sensitizing agent in cancer therapy has been demonstrated in preclinical studies. When combined with other anti-cancer agents, this compound can enhance their cytotoxic effects, allowing for potentially lower effective doses and overcoming drug resistance.
Synergistic Apoptosis with TRAIL
TRAIL is a promising anti-cancer agent that selectively induces apoptosis in cancer cells. However, some cancer cell lines exhibit resistance to TRAIL-mediated apoptosis. This compound has been shown to overcome this resistance by downregulating survivin, an inhibitor of apoptosis protein.[2][3]
The following table summarizes the quantitative data from a study on the combination of this compound and TRAIL in Caki-1 renal cancer cells.
| Treatment | Concentration | Percentage of Apoptotic Cells (Sub-G1 Population) |
| Control | - | ~5% |
| This compound | 2 µM | ~10% |
| TRAIL | 50 ng/mL | ~15% |
| This compound + TRAIL | 2 µM + 50 ng/mL | ~45% |
Data adapted from a study on Caki-1 renal cancer cells.
These results demonstrate a significant synergistic effect, where the combination of this compound and TRAIL leads to a much higher percentage of apoptotic cells than either agent alone.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapy drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the combination drug, or the combination of both. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other chemotherapy drugs
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound, the combination drug, or both for the indicated time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This technique is used to detect specific proteins in a sample.
Materials:
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Survivin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Molecular Pathways and Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing cell cycle arrest and apoptosis.
Caption: Mechanism of this compound-induced cell cycle arrest and apoptosis.
Experimental Workflow for Combination Studies
This diagram outlines the typical workflow for evaluating the synergistic effects of this compound with another chemotherapy drug.
Caption: A typical experimental workflow for combination drug studies.
Conclusion
The available preclinical data strongly suggest that this compound holds promise as a chemosensitizing agent. Its ability to enhance TRAIL-induced apoptosis highlights its potential to overcome resistance to targeted therapies. While comprehensive data on combinations with conventional chemotherapy drugs like doxorubicin and cisplatin are still emerging, the mechanistic basis of this compound's action suggests that it could have broad applicability in combination regimens. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in combination cancer therapy.
References
Comparative Analysis of USP2a Inhibitors: ML364 vs. Compound 8v
A detailed guide for researchers on the biochemical and cellular activities of two prominent USP2a inhibitors, ML364 and its derivative, compound 8v.
This guide provides a comprehensive comparison of this compound and the more recently developed compound 8v, both potent inhibitors of Ubiquitin Specific Protease 2a (USP2a), a deubiquitinating enzyme implicated in various cancers. The analysis is based on available experimental data, focusing on their inhibitory potency, cytotoxicity, and mechanism of action.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and compound 8v, highlighting their comparative efficacy and safety profiles.
| Parameter | This compound | Compound 8v | Reference |
| Target | USP2a | USP2a | [1][2] |
| IC50 (USP2a) | 1.1 µM | More potent than this compound | [1][2] |
| Cytotoxicity | Higher | Lower | [2] |
Mechanism of Action and Cellular Effects
Both this compound and compound 8v exert their anticancer effects by inhibiting the deubiquitinating activity of USP2a. USP2a is known to stabilize various oncoproteins by removing ubiquitin tags, thereby preventing their proteasomal degradation. A key substrate of USP2a is Cyclin D1, a crucial regulator of the cell cycle.
By inhibiting USP2a, both compounds lead to an accumulation of ubiquitinated Cyclin D1, targeting it for degradation. The subsequent decrease in Cyclin D1 levels results in cell cycle arrest, primarily at the G1/S transition, and a reduction in cancer cell proliferation.[1][2] Compound 8v, being a derivative of this compound, shares this fundamental mechanism of action but has been optimized for improved potency and reduced cytotoxicity.[2]
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and compound 8v.
USP2a Inhibition Assay
The inhibitory activity of this compound and its derivatives against USP2a is typically determined using a biochemical assay that measures the cleavage of a fluorogenic ubiquitin substrate.
-
Reagents:
-
Recombinant human USP2a enzyme
-
Ubiquitin-rhodamine110-glycine substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (this compound, compound 8v) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
The USP2a enzyme is pre-incubated with varying concentrations of the test compounds in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine110-glycine substrate.
-
The fluorescence intensity is measured at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for rhodamine110).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (Cytotoxicity) Assay
The effect of the compounds on the viability of cancer cell lines is commonly assessed using an MTT or similar colorimetric assay.
-
Reagents:
-
Cancer cell lines (e.g., HCT116, MCF7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (this compound, compound 8v) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds or vehicle (DMSO) for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, the MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cytotoxicity can be calculated.
-
Western Blot Analysis for Cyclin D1 Levels
Western blotting is used to determine the effect of the inhibitors on the protein levels of USP2a substrates like Cyclin D1.
-
Reagents:
-
Cancer cell lines
-
Test compounds (this compound, compound 8v)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are treated with the test compounds for various times and at different concentrations.
-
The cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with the primary antibody against Cyclin D1, followed by incubation with the HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified, and the levels of Cyclin D1 are normalized to the loading control.
-
References
Safety Operating Guide
Navigating the Disposal of ML364: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of ML364, a selective ubiquitin-specific peptidase 2 (USP2) inhibitor.
Key Properties of this compound
A summary of the relevant quantitative data for this compound is presented below to inform handling and disposal decisions.
| Property | Value | Source |
| IC50 (USP2) | 1.1 μM | [1] |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | [1] |
Experimental Protocols: Disposal of this compound
The following step-by-step guide provides a recommended protocol for the disposal of this compound. This procedure is based on standard practices for laboratory chemical waste management.
Personnel Safety: Before beginning any disposal procedures, ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals should be stored separately to prevent reactions.[2]
Step 2: Waste Collection and Containment
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical properties of this compound and any solvents used.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and any associated solvents.
Step 3: Aqueous Waste Neutralization (if applicable)
-
For dilute aqueous solutions containing this compound, consult your institution's chemical hygiene plan. Some guidelines may permit drain disposal for small quantities of dilute, non-hazardous solutions with a neutral pH (typically between 5.5 and 10.5).[3] However, given the lack of specific data on this compound's environmental impact, it is more prudent to treat it as hazardous waste.
Step 4: Disposal of Contaminated Solids
-
Solid materials such as gloves, paper towels, and other disposable labware contaminated with this compound should be collected in a designated hazardous waste bag and sealed.
-
Empty chemical containers must be thoroughly rinsed with a suitable solvent before disposal. The rinseate should be collected as hazardous waste.[2]
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound waste in the regular trash or down the drain without explicit approval from your EHS officer.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling ML364
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of ML364, a selective ubiquitin-specific peptidase 2 (USP2) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Nitrile Gloves | Powder-free, disposable | Prevents direct skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling powders. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling this compound
Strict adherence to the following procedures is crucial for the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Conduct all weighing and initial dilutions of powdered this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated, clean spatulas and weighing vessels to avoid cross-contamination.
Dissolution
-
This compound is soluble in DMSO.
-
When creating stock solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
Cap vials securely and vortex or sonicate as needed to ensure complete dissolution.
Cell Culture and In Vitro Assays
-
When adding this compound solutions to cell cultures or assays, use appropriate sterile techniques to maintain the integrity of the experiment.
-
All manipulations should be performed in a biological safety cabinet (BSC).
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., media containing this compound) | Collect in a clearly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in the appropriate laboratory waste stream as per institutional guidelines. |
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
This compound Signaling Pathway
This compound is a selective inhibitor of Ubiquitin-specific-peptidase 2 (USP2). USP2 is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby preventing their degradation by the proteasome. One of the key substrates of USP2 is Cyclin D1, a protein crucial for cell cycle progression. By inhibiting USP2, this compound leads to an accumulation of ubiquitinated Cyclin D1, which is then targeted for degradation by the proteasome. The resulting decrease in Cyclin D1 levels causes cell cycle arrest.
Caption: The signaling pathway of this compound's inhibitory action on USP2.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
